HKPerox-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSPPMBMPHNEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N2O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HKPerox-1: A Technical Guide to its Mechanism of Action for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HKPerox-1, a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells. The guide details its mechanism of action, summarizes key performance indicators based on available data from the HKPerox probe family, provides experimental protocols for its application, and includes visualizations to aid in understanding its function and use.
Introduction
Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including signal transduction, cellular proliferation, and oxidative stress-related diseases. The ability to accurately detect and quantify H₂O₂ in living systems is crucial for advancing our understanding of its roles in health and disease and for the development of novel therapeutics. This compound is a member of a series of fluorescent probes developed for the sensitive and selective detection of H₂O₂. It is a green fluorescent probe with a maximum excitation wavelength of 520 nm and a maximum emission wavelength of 543 nm.[1]
Mechanism of Action: The Tandem Payne/Dakin Reaction
The functionality of the HKPerox series of probes, including this compound, is predicated on a tandem Payne/Dakin reaction.[2] This chemical transformation provides a highly selective method for detecting H₂O₂. The core mechanism involves a two-step intramolecular reaction that is initiated by the presence of hydrogen peroxide, leading to the release of a fluorophore and a significant increase in fluorescence.
In its native state, the this compound molecule is non-fluorescent or weakly fluorescent. The presence of H₂O₂ triggers the tandem Payne/Dakin reaction, which cleaves a specific moiety from the probe, thereby liberating a highly fluorescent molecule. This "turn-on" fluorescence response allows for the sensitive detection of H₂O₂ with a high signal-to-noise ratio.
Quantitative Data
| Parameter | HKPerox-Red | HKPerox-Ratio | Expected Performance of this compound |
| Fluorescence Enhancement | >150-fold increase upon H₂O₂ treatment[3] | 12.7-fold increase in F₅₄₀/F₄₇₅ ratio with H₂O₂[3] | Significant "turn-on" fluorescence enhancement |
| Selectivity | Negligible response to other ROS/RNS (¹O₂, ROO•, TBHP, NO, O₂•⁻, •OH, ONOO⁻, HOCl)[3] | Negligible ratio changes with other ROS/RNS | High selectivity for H₂O₂ over other reactive species |
| Response Time | Reaction largely complete within 10 minutes | Reaction complete within 30 minutes | Rapid response time suitable for live-cell imaging |
| Limit of Detection | Not explicitly stated for in vitro assay | 1.8 µM in a cellular assay using flow cytometry | Low micromolar to high nanomolar detection limit |
Experimental Protocols
The following protocols are based on established methodologies for the HKPerox family of probes and can be adapted for the use of this compound. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Stock and Working Solutions
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF). Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
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Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free cell culture medium) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and application.
Staining Protocol for Live Cells
For Adherent Cells:
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Culture cells on a suitable imaging dish or coverslip.
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When cells reach the desired confluency, remove the culture medium.
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Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.
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Wash the cells twice with PBS or culture medium.
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Image the cells using fluorescence microscopy with appropriate filter sets (Excitation: ~520 nm, Emission: ~543 nm).
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
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Resuspend the cells in the this compound working solution and incubate for 5-30 minutes at room temperature, protected from light.
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Centrifuge the cells and discard the supernatant.
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Wash the cells twice with PBS.
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Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.
Applications in Research and Drug Development
The ability of this compound to selectively detect H₂O₂ in living cells makes it a valuable tool for a wide range of applications:
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Studying Redox Signaling: Elucidating the role of H₂O₂ as a second messenger in various signaling pathways.
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Oxidative Stress Research: Investigating the involvement of H₂O₂ in cellular damage and disease pathogenesis.
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Drug Discovery and Development: Screening for compounds that modulate H₂O₂ production or scavenging, and assessing the oxidative effects of drug candidates.
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Cancer Biology: Exploring the role of H₂O₂ in tumor progression, metastasis, and response to therapy.
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Neuroscience: Investigating the involvement of oxidative stress in neurodegenerative diseases.
Conclusion
This compound is a highly promising fluorescent probe for the specific detection of H₂O₂ in live-cell imaging applications. Its mechanism of action, based on the tandem Payne/Dakin reaction, confers high selectivity for H₂O₂ over other reactive oxygen and nitrogen species. While specific quantitative data for this compound is limited in publicly accessible literature, the performance of its analogues suggests it is a sensitive and reliable tool for cellular H₂O₂ research. The experimental protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of redox biology and its implications for human health and disease.
References
Unveiling the Mechanism of HKPerox-1: A Technical Guide to its Fluorescence Enhancement for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles underlying the fluorescence enhancement of HKPerox-1 upon detection of hydrogen peroxide (H₂O₂). This compound is a highly selective and sensitive fluorescent probe designed for the detection and imaging of H₂O₂ in biological systems. Understanding its mechanism is crucial for its effective application in research and drug development, particularly in studies related to oxidative stress, redox signaling, and associated pathologies.
Core Principle: A Tandem Payne/Dakin Reaction Cascade
The fluorescence enhancement of this compound is ingeniously driven by a tandem Payne/Dakin reaction.[1] In its native state, the this compound molecule is non-fluorescent. This is due to the electronic properties of the molecule which prevent the emission of light upon excitation. The key to its activation lies in a specific and selective chemical transformation initiated by hydrogen peroxide.
Upon interaction with H₂O₂, the boronate group within the this compound structure undergoes oxidation. This initial reaction triggers a cascade of intramolecular rearrangements, culminating in the formation of a highly fluorescent product. This process is highly specific to H₂O₂, ensuring minimal interference from other reactive oxygen species (ROS) and reactive nitrogen species (RNS), a critical feature for accurate biological measurements.[2]
The reaction mechanism can be visualized as a molecular switch that is "flipped" by H₂O₂, transitioning the probe from a non-fluorescent "off" state to a brightly fluorescent "on" state. This significant increase in fluorescence intensity provides a robust and measurable signal that is directly proportional to the concentration of H₂O₂.
Caption: Reaction mechanism of this compound with hydrogen peroxide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of probes from the HKPerox series, providing a comparative overview of their performance characteristics. While specific data for this compound is part of this series, the data for HKPerox-Red and HKPerox-Ratio are well-documented and offer valuable context.
Table 1: Spectral Properties of HKPerox Probes
| Probe | Excitation Max (nm) | Emission Max (nm) |
| This compound | - | - |
| HKPerox-2 | 520 | 543[3] |
| HKPerox-Red | 580 (after H₂O₂ treatment) | 602[2] |
| HKPerox-Ratio | - | 475 and 540[2] |
Table 2: Performance Characteristics of HKPerox Probes
| Probe | Fluorescence Enhancement | Linear Range (µM) | Detection Limit (µM) | Reaction Time |
| This compound | - | - | - | - |
| HKPerox-Red | >150-fold | 0 - 30 | - | < 10 min |
| HKPerox-Ratio | 12.7-fold (F₅₄₀/F₄₇₅ ratio) | 0 - 100 | 1.8 (in cells) | ~30 min |
Experimental Protocols
The following are generalized yet detailed methodologies for the application of HKPerox probes in cellular and in vitro assays, based on protocols for related probes in the series.
In Vitro Assay for H₂O₂ Detection
This protocol outlines the steps for quantifying H₂O₂ in a cell-free system.
Caption: Workflow for in vitro H₂O₂ detection using HKPerox probes.
Methodology:
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Reagent Preparation:
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Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
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Prepare a stock solution of the HKPerox probe (e.g., 10 mM in DMF).
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Prepare a series of H₂O₂ standard solutions of known concentrations in the phosphate buffer.
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Reaction Setup:
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In a microplate, add the HKPerox probe to the phosphate buffer to achieve a final concentration of 1-10 µM.
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Add the H₂O₂ standard solutions or the experimental sample to the wells containing the probe.
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For assays involving enzymes that produce H₂O₂ (e.g., glucose oxidase), add the enzyme and substrate to the reaction mixture.
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Incubation:
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Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes) to allow the reaction to proceed to completion.
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Fluorescence Measurement:
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Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific HKPerox probe being used.
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Cellular Imaging of H₂O₂
This protocol details the steps for visualizing intracellular H₂O₂ using HKPerox probes in live cells.
References
The Discovery and Chemical Synthesis of HKPerox-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent probe HKPerox-1, focusing on its discovery, chemical synthesis, and application in the detection of hydrogen peroxide (H₂O₂). As the user's initial request mentioned peroxynitrite, it is important to clarify that current scientific literature identifies this compound as a highly selective probe for hydrogen peroxide, not peroxynitrite.
Introduction to this compound
This compound is a green fluorescent probe designed for the highly sensitive and selective detection of hydrogen peroxide in living cells[1]. Its development was a significant advancement in the field of redox biology, enabling researchers to visualize and quantify H₂O₂ dynamics in various biological processes. The probe's mechanism is based on a novel chemical strategy, the tandem Payne/Dakin reaction, which confers its high specificity for H₂O₂ over other reactive oxygen species (ROS)[2].
Discovery and Design Principle
The discovery of the HKPerox series of probes, including this compound, is rooted in the innovative application of a tandem Payne/Dakin reaction for H₂O₂ detection[2]. This chemical strategy was rationally designed to overcome the challenges of selectivity and sensitivity that hampered earlier H₂O₂ probes[2].
The design of this compound involves a fluorophore core linked to a recognition moiety that is selectively cleaved by H₂O₂. This cleavage event triggers a "turn-on" fluorescent response, where the probe's fluorescence intensity increases significantly upon reaction with H₂O₂.
Mechanism of Action: Tandem Payne/Dakin Reaction
The detection mechanism of this compound relies on a two-stage chemical reaction initiated by hydrogen peroxide. This tandem reaction ensures high selectivity as other ROS do not typically induce this specific chemical transformation. The general principle involves the H₂O₂-mediated conversion of a non-fluorescent precursor into a highly fluorescent product.
Caption: this compound detection of H₂O₂ via a tandem Payne/Dakin reaction.
Chemical Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly detailed, a proposed synthetic route can be derived from the published synthesis of structurally related probes like HKPerox-Red and HKPerox-Ratio[3]. The synthesis likely involves the coupling of a fluorescein-based fluorophore with a hydrogen peroxide-sensitive protecting group.
Proposed Synthetic Scheme
The synthesis would likely start from a modified fluorescein derivative, which is then coupled to a carbamate-protected salicylaldehyde moiety. This moiety serves as the H₂O₂-reactive trigger.
Caption: A generalized scheme for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and related probes.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 520 nm | |
| Maximum Emission Wavelength (λem) | 543 nm | |
| Color of Emission | Green |
Table 2: Performance Characteristics of the HKPerox Probe Series
| Property | HKPerox-Red | HKPerox-Ratio | Reference |
| Fluorescence Fold Increase (upon H₂O₂ addition) | >150-fold | Ratiometric Change | |
| Selectivity over other ROS/RNS | High | High | |
| Limit of Detection (in vitro) | Not specified | 1.8 µM (in cells) |
Experimental Protocols
Preparation of this compound Stock Solution
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Dissolve: Dissolve this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
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Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Live Cell Imaging of Hydrogen Peroxide
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
References
The Role of HKPerox-1 in Elucidating Reactive Oxygen Species Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS), once considered merely toxic byproducts of cellular metabolism, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, hydrogen peroxide (H₂O₂) stands out due to its relative stability and ability to diffuse across membranes, allowing it to act as a second messenger in various signaling cascades. The development of selective and sensitive fluorescent probes is paramount to understanding the spatiotemporal dynamics of H₂O₂ in living systems. HKPerox-1 is a novel fluorescent probe designed for the highly selective and sensitive detection of H₂O₂ in live cells and in vivo models. This technical guide provides a comprehensive overview of this compound and its analogs, their mechanism of action, detailed experimental protocols for their application, and their utility in studying ROS-mediated signaling pathways.
Introduction to this compound and its Analogs
This compound is a fluorescent probe that exhibits a highly selective and sensitive response to hydrogen peroxide.[1] Its utility is underscored by its successful application in detecting H₂O₂ in multiple cell types using confocal imaging.[1] The core of its detection mechanism is a tandem Payne/Dakin reaction, a biocompatible strategy that allows for the specific detection of H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS).[2]
Building upon the same chemical principle, a suite of related probes, including HKPerox-Red and HKPerox-Ratio, have been developed for quantitative and ratiometric imaging of H₂O₂.[2] These probes offer distinct advantages, such as red-shifted emission for deeper tissue imaging and ratiometric measurements that provide a built-in control for probe concentration and environmental effects.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₀N₂O | [3] |
| Molecular Weight | 714.67 g/mol | |
| CAS Number | 2240163-05-5 | |
| Appearance | Solid | |
| Excitation (max) | 520 nm | |
| Emission (max) | 543 nm |
Mechanism of Action
The high selectivity of the HKPerox series of probes for H₂O₂ is attributed to a tandem Payne/Dakin reaction. This chemical transformation is specific to hydrogen peroxide and results in a significant change in the fluorescence properties of the probe. In its native state, the fluorophore is in a "caged" or non-fluorescent form. Upon reaction with H₂O₂, the protecting group is cleaved, releasing the highly fluorescent "uncaged" fluorophore. This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling the detection of subtle changes in intracellular H₂O₂ concentrations.
Quantitative Data and Performance
The HKPerox series of probes has been rigorously characterized, demonstrating their exceptional sensitivity and selectivity for H₂O₂. The following tables summarize key quantitative data from studies on HKPerox-Red and HKPerox-Ratio, which share the same detection chemistry as this compound.
Table 1: Spectroscopic Properties and Performance of HKPerox-Red
| Parameter | Value |
| Excitation Maximum (λex) | 565 nm |
| Emission Maximum (λem) | 602 nm |
| Fluorescence Enhancement (upon H₂O₂ addition) | >150-fold |
| Linear Range for H₂O₂ Detection | 0 - 30 µM |
| Selectivity | High selectivity for H₂O₂ over other ROS/RNS |
Table 2: Ratiometric Performance of HKPerox-Ratio
| Parameter | Value |
| Excitation Wavelength | 405 nm |
| Emission Wavelengths (Blue/Green) | 475 nm / 540 nm |
| Ratiometric Change (F₅₄₀/F₄₇₅) upon H₂O₂ addition | ~12.7-fold increase |
| Linear Range for H₂O₂ Detection | 0 - 100 µM |
| Selectivity | High selectivity for H₂O₂ over other ROS/RNS |
Experimental Protocols
The following are detailed protocols for the application of HKPerox probes in various experimental settings. These protocols are based on published studies using HKPerox-Red and HKPerox-Ratio and can be adapted for use with this compound.
Live Cell Imaging of Endogenous H₂O₂
This protocol describes the use of HKPerox probes for visualizing endogenous H₂O₂ production in live cells using confocal microscopy.
Materials:
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HKPerox probe (e.g., this compound, HKPerox-Red)
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Anhydrous DMSO
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Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium
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Cell culture medium
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Confocal microscope
Procedure:
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Probe Preparation: Prepare a 10 mM stock solution of the HKPerox probe in anhydrous DMSO. Store at -20°C, protected from light.
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Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
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Cell Treatment (Optional): If studying the effects of a specific stimulus, treat the cells with the compound of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce NADPH oxidase activity) for the desired time.
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Probe Loading: Dilute the HKPerox stock solution in HBSS to a final working concentration of 1-10 µM. Remove the cell culture medium and wash the cells once with HBSS. Add the probe-containing HBSS to the cells and incubate for 30 minutes at 37°C.
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Imaging: After incubation, wash the cells twice with HBSS to remove excess probe. Add fresh HBSS or imaging medium to the cells. Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific probe.
Flow Cytometry for Quantitative H₂O₂ Detection
This protocol outlines the use of ratiometric probes like HKPerox-Ratio for the quantitative analysis of intracellular H₂O₂ levels by flow cytometry.
Materials:
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HKPerox-Ratio probe
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Anhydrous DMSO
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Cell culture medium or PBS
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Flow cytometer
Procedure:
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Probe Preparation: Prepare a 10 mM stock solution of HKPerox-Ratio in anhydrous DMSO.
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Cell Preparation: Harvest cells (adherent or suspension) and resuspend them in serum-free cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.
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Probe Loading: Add the HKPerox-Ratio stock solution to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.
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Cell Treatment (Optional): Treat the cells with the desired stimulus (e.g., arsenic trioxide) for the appropriate duration.
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Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm laser for excitation. Collect fluorescence emission in two channels (e.g., blue channel ~440-490 nm and green channel ~540-650 nm).
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Data Analysis: Calculate the ratio of the green to blue fluorescence intensity (F_green / F_blue) for each cell. This ratio is proportional to the intracellular H₂O₂ concentration.
In Vitro H₂O₂ Detection Assay
This protocol describes a general method for detecting H₂O₂ produced in enzymatic reactions in a cell-free system.
Materials:
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HKPerox probe (e.g., HKPerox-Red)
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Anhydrous DMSO
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Potassium phosphate buffer (0.1 M, pH 7.4)
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Enzyme and substrate that produce H₂O₂ (e.g., glucose oxidase and glucose)
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96-well plate
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Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the HKPerox probe in DMSO.
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Prepare solutions of the enzyme and substrate in potassium phosphate buffer.
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Assay Setup: In a 96-well plate, add the substrate solution, the enzyme solution, and the HKPerox probe (final concentration ~10 µM) to the potassium phosphate buffer.
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Incubation: Incubate the plate at 37°C for 30 minutes.
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Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe.
Visualizing Signaling Pathways with this compound
This compound and its analogs are powerful tools for dissecting the role of H₂O₂ in various signaling pathways. Below are examples of signaling pathways that can be studied using these probes, along with corresponding diagrams.
PMA-Induced NADPH Oxidase Signaling
Phorbol esters like PMA activate Protein Kinase C (PKC), which in turn activates the NADPH oxidase (NOX) complex, leading to the production of superoxide (O₂⁻) that is rapidly converted to H₂O₂. This H₂O₂ can then act on downstream targets to regulate cellular processes.
Arsenic Trioxide-Induced Apoptosis
Arsenic trioxide (As₂O₃) is known to induce apoptosis in various cancer cell lines through the generation of ROS, leading to mitochondrial dysfunction and caspase activation.
Starvation-Induced Autophagy
Nutrient starvation is a potent inducer of autophagy, a cellular self-degradation process. This process is regulated by the generation of mitochondrial ROS, which in turn activates AMPK and inhibits the mTOR pathway.
Conclusion
This compound and its analogs represent a significant advancement in the field of ROS biology, providing researchers with highly sensitive and selective tools to investigate the intricate roles of hydrogen peroxide in cellular signaling. The detailed protocols and understanding of their chemical mechanism provided in this guide will enable scientists and drug development professionals to effectively utilize these probes to unravel the complexities of redox signaling in health and disease, ultimately paving the way for novel therapeutic interventions.
References
Visualizing Endogenous H₂O₂ in Living Cells: A Technical Guide to HKPerox-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At physiological concentrations, it functions as a crucial second messenger in various signaling pathways, regulating processes such as cell growth, proliferation, and immune responses.[1][2] However, excessive levels of H₂O₂ can lead to oxidative stress, cellular damage, and have been implicated in a range of pathologies including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Consequently, the ability to accurately detect and quantify endogenous H₂O₂ in living cells is of paramount importance for understanding its physiological and pathological roles, as well as for the development of novel therapeutic interventions.[3]
HKPerox-1 is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in living cells. Its application in confocal imaging allows for the robust visualization of H₂O₂ in multiple cell types, providing valuable insights into cellular redox states. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying cellular signaling and drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound fluorescent probe, facilitating easy comparison and experimental planning.
| Parameter | Value | Reference |
| Excitation Wavelength (Max) | 520 nm | |
| Emission Wavelength (Max) | 543 nm | |
| Stock Solution Concentration | 10 mM in DMF | |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |
| Incubation Time | 5-30 minutes at room temperature |
Mechanism of Action
This compound's detection of hydrogen peroxide is based on an activity-based sensing mechanism involving a tandem Payne/Dakin reaction. The probe itself is initially non-fluorescent. In the presence of H₂O₂, a boronate-to-phenol switch is triggered, leading to the release of a fluorophore and a significant increase in fluorescence intensity. This chemical reaction is highly specific to H₂O₂, allowing for its selective detection over other reactive oxygen and nitrogen species (ROS/RNS).
Caption: this compound activation mechanism.
Experimental Protocols
The following are detailed methodologies for the utilization of this compound in living cells for the detection of endogenous H₂O₂.
Preparation of this compound Solutions
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of dimethylformamide (DMF).
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Note: It is recommended to store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired final concentration.
-
Note: The optimal concentration of the this compound working solution should be determined based on the specific cell type and experimental conditions.
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Staining Protocol for Suspension Cells
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Centrifuge cells at 400 g at 4°C for 3-4 minutes and discard the supernatant.
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Wash the cells twice with PBS, 5 minutes for each wash.
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Resuspend the cells in the prepared this compound working solution.
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Incubate at room temperature for 5-30 minutes.
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Centrifuge at 400 g at 4°C for 3-4 minutes and discard the supernatant.
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Wash the cells twice with PBS, 5 minutes for each wash.
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Resuspend the cells in serum-free cell culture medium or PBS for analysis.
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Proceed with observation by fluorescence microscopy or flow cytometry.
Staining Protocol for Adherent Cells
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Culture adherent cells on sterile coverslips.
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Remove the coverslip from the culture medium and aspirate any excess medium.
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Add 100 µL of the this compound working solution to the coverslip, ensuring the cells are completely covered.
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Gently shake the coverslip to distribute the solution evenly.
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Incubate at room temperature for 5-30 minutes.
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Wash the cells twice with the culture medium, 5 minutes for each wash.
-
Proceed with observation by fluorescence microscopy.
Caption: General experimental workflow for using this compound.
Application in Signaling Pathway Analysis and Drug Development
The ability of this compound to visualize endogenous H₂O₂ makes it a valuable tool for dissecting cellular signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factors like Epidermal Growth Factor (EGF), many cells exhibit a transient increase in intracellular H₂O₂. This H₂O₂ burst is often mediated by the NADPH oxidase (Nox) family of enzymes and can influence downstream signaling cascades. By using this compound in conjunction with specific inhibitors, researchers can elucidate the components of such pathways.
Furthermore, in the context of drug development, this compound can be employed to screen for compounds that modulate cellular redox states. For example, it can be used to assess the pro-oxidant or antioxidant effects of drug candidates by measuring changes in intracellular H₂O₂ levels. This is particularly relevant for cancer therapies, where inducing oxidative stress in tumor cells is a common strategy.
Caption: Simplified EGF-induced H₂O₂ signaling pathway.
Conclusion
This compound is a powerful and reliable fluorescent probe for the specific detection of endogenous H₂O₂ in living cells. Its high sensitivity, selectivity, and ease of use make it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery. The protocols and data presented in this guide are intended to provide a comprehensive resource for the effective application of this compound in elucidating the intricate roles of H₂O₂ in cellular health and disease.
References
- 1. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Significance of Hydrogen Peroxide in Cellular Pathology: A Technical Guide Featuring HKPerox-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of hydrogen peroxide (H₂O₂) in cellular pathology, with a special focus on its detection and quantification using the highly selective fluorescent probe, HKPerox-1. As a key reactive oxygen species (ROS), H₂O₂ acts as a critical signaling molecule in various physiological processes; however, its dysregulation is a hallmark of numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] Understanding the precise dynamics of H₂O₂ in cellular environments is therefore paramount for advancing disease diagnostics and developing novel therapeutic strategies.
The Dichotomous Role of H₂O₂ in Cellular Health and Disease
Hydrogen peroxide is a product of normal aerobic metabolism, primarily generated within the mitochondria.[1] At physiological concentrations, it functions as a second messenger, modulating signaling pathways that control cell proliferation, differentiation, and immune responses.[1][2] This signaling role is largely mediated through the reversible oxidation of specific cysteine residues on proteins, which can alter their function and activity.
However, an imbalance between H₂O₂ production and its detoxification by cellular antioxidant systems leads to oxidative stress, a condition implicated in a wide range of pathologies. In cancer cells, for instance, elevated levels of H₂O₂ are often observed, contributing to tumor progression, metastasis, and resistance to therapy. Conversely, at very high concentrations, H₂O₂ can induce cell death through apoptosis or necrosis, a property that is being explored for therapeutic purposes.
This compound: A Fluorescent Probe for Precise H₂O₂ Detection
To unravel the complex roles of H₂O₂ in cellular pathology, its accurate and sensitive detection is crucial. This compound is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in living cells. Its mechanism relies on a boronate-based chemical switch that, in the presence of H₂O₂, undergoes a reaction to yield a highly fluorescent product. This "turn-on" fluorescence response allows for the direct visualization and quantification of intracellular H₂O₂ levels.
Quantitative Analysis of H₂O₂ in Pathological Models
The application of this compound and similar fluorescent probes has enabled the quantification of H₂O₂ in various cellular models of disease. The following tables summarize key quantitative findings from the literature.
| Cell Line | Condition | H₂O₂ Concentration (µM) | Fold Change vs. Control | Reference |
| Cancer Cells | ||||
| MDA-MB-468 (Breast Cancer) | Basal | ~2 | ~2-fold higher than normal cells | |
| MCF-7 (Breast Cancer) | H₂O₂-induced apoptosis | Not specified | Dose-dependent increase | |
| Human Melanoma Cells | Exogenous H₂O₂ treatment (induces cell death) | 30 - 100 | - | |
| Normal Cells | ||||
| MCF-10A (Normal Breast Epithelial) | Basal | ~1 | - | |
| K562 (Leukemia) | Basal (cytosolic) | ~0.14 | - |
Table 1: Intracellular H₂O₂ Concentrations in Various Cell Lines. This table highlights the differences in basal H₂O₂ levels between cancerous and normal cells and the concentrations used to induce pathological states.
| Probe | H₂O₂ Concentration Range (µM) | Fold Fluorescence Increase | Reference |
| HKPerox-Red | 0 - 30 | >150-fold | |
| HKPerox-Ratio | 0 - 100 | 12.7-fold (ratiometric) | |
| Peroxy Caged Luciferin-1 (PCL-1) | 0 - 250 | Concentration-dependent | |
| Peroxy Orange 1 (PO1) | 0 - 100 (in vitro) | Concentration-dependent |
Table 2: Performance of H₂O₂-Selective Fluorescent Probes. This table provides a comparative overview of the dynamic range and signal enhancement of various fluorescent probes used for H₂O₂ detection.
Experimental Protocols
General Protocol for H₂O₂ Detection in Live Cells using this compound
This protocol provides a general guideline for the use of this compound for fluorescence microscopy or flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound fluorescent probe
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Stock Solution Preparation: Dissolve 1 mg of this compound in 140 µL of DMF to obtain a 10 mM stock solution. Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining (Suspension Cells): a. Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant. b. Resuspend the cells in the this compound working solution. c. Incubate at room temperature for 5-30 minutes, protected from light. d. Centrifuge the cells again and wash twice with PBS (5 minutes each). e. Resuspend the cells in serum-free medium or PBS for analysis.
-
Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips or in appropriate imaging dishes. b. Remove the culture medium and gently wash the cells. c. Add the this compound working solution to completely cover the cells. d. Incubate at room temperature for 5-30 minutes, protected from light. e. Wash the cells twice with medium (5 minutes each).
-
Imaging and Analysis: a. Fluorescence Microscopy: Observe the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (maximum excitation ~520 nm, maximum emission ~543 nm). b. Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a suitable laser and filter set for green fluorescence.
Protocol for Inducing and Measuring H₂O₂-Mediated Apoptosis
This protocol describes a general method to induce apoptosis with exogenous H₂O₂ and subsequently measure changes in intracellular H₂O₂ levels.
Materials:
-
Cell line of interest (e.g., human melanoma cells)
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂) solution
-
This compound working solution
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or on coverslips and allow them to adhere and grow overnight.
-
H₂O₂ Treatment: Treat the cells with varying concentrations of H₂O₂ (e.g., 30-100 µM for melanoma cells) in complete culture medium for a defined period (e.g., 24 hours). Include an untreated control group.
-
H₂O₂ Detection: a. Following the H₂O₂ treatment, wash the cells and stain with this compound working solution as described in Protocol 4.1. b. Quantify the fluorescence intensity using fluorescence microscopy or flow cytometry to determine the relative increase in intracellular H₂O₂.
-
Apoptosis Analysis: a. In a parallel set of experiments, after H₂O₂ treatment, harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit. b. Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Data Correlation: Correlate the increase in this compound fluorescence with the induction of apoptosis to establish a dose-response relationship between intracellular H₂O₂ levels and cell death.
Visualizing H₂O₂ in Cellular Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the central role of H₂O₂ in key cellular signaling pathways implicated in pathology.
Figure 1: General overview of H₂O₂ production and its role in redox signaling.
Figure 2: H₂O₂-mediated intrinsic apoptosis pathway.
References
Unveiling HKPerox-1: A Technical Guide to a Highly Sensitive Fluorescent Probe for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic properties, structure, and applications of HKPerox-1, a highly sensitive green fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells. This document details the core characteristics of the molecule, outlines experimental protocols for its use, and presents its mechanism of action through structured data and visualizations.
Core Properties and Structure of this compound
This compound is a small molecule fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective reaction with hydrogen peroxide.[1][2] This property makes it an invaluable tool for studying the roles of H₂O₂ in various physiological and pathological processes.[1]
Physicochemical Properties
The fundamental properties of the this compound molecule are summarized in the table below, providing a quick reference for experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₀N₂O₄ | [1] |
| Molecular Weight | 622.68 g/mol | |
| Appearance | Solid | [1] |
| Maximum Excitation (λex) | 520 nm | |
| Maximum Emission (λem) | 543 nm | |
| Solubility | Soluble in DMSO and DMF |
Chemical Structure
The chemical structure of this compound features a fluorophore core linked to a hydrogen peroxide-sensitive moiety. While the exact commercial structure can vary, the fundamental design relies on a well-established chemical switch mechanism. The proposed structure based on available information for similar probes is a carbamate-linked fluorophore.
A definitive chemical structure diagram for a commercially available product named this compound can be found from its vendors.
Mechanism of Action: The Tandem Payne/Dakin Reaction
The fluorescence of this compound is "turned on" in the presence of hydrogen peroxide through a tandem Payne/Dakin reaction. In its native state, the electron-withdrawing carbamate group quenches the fluorescence of the core structure. The reaction with H₂O₂ cleaves this carbamate, releasing the fluorophore and restoring its native fluorescence.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and application of this compound in cellular and in vivo studies. These protocols are based on established procedures for similar fluorescent probes.
Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible experimental results.
-
Dissolution: Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF) to obtain a 10 mM stock solution.
-
Storage: It is recommended to store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the probe.
In Vitro Cellular Staining Protocol (Suspension Cells)
This protocol outlines the steps for staining suspension cells to detect intracellular H₂O₂.
In Vitro Cellular Staining Protocol (Adherent Cells)
This protocol is adapted for staining adherent cells grown on coverslips.
In Vivo Working Solution Preparation
For animal studies, this compound can be formulated for injection. The following are example protocols; solubility and stability should be confirmed for your specific application.
Protocol 1 (Suspended Solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This results in a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection. Use of sonication may be necessary to aid dissolution.
Protocol 2 (Clear Solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix.
-
This yields a clear solution of ≥ 2.5 mg/mL.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related probes, providing a basis for experimental design and comparison.
Spectroscopic Properties
| Probe | Excitation (nm) | Emission (nm) | Fold Fluorescence Increase (vs. H₂O₂) | Reference |
| This compound | 520 | 543 | Not explicitly stated | |
| HKPerox-Red | 565 | 602 | >150-fold | |
| HKPerox-Ratio | 375 (Abs) | 475 (Blue) -> 540 (Green) | 12.7-fold (F₅₄₀/F₄₇₅) |
Reaction Kinetics and Selectivity
| Probe | Reaction Time with H₂O₂ | Reaction Rate Constant (k) | Selectivity over other ROS/RNS | Reference |
| HKPerox-Red | ~10 minutes | 1.3 x 10⁻² s⁻¹ | High |
Conclusion
This compound is a potent and highly specific fluorescent probe for the detection of hydrogen peroxide in biological systems. Its robust performance in cellular imaging, coupled with straightforward experimental protocols, makes it an excellent tool for researchers investigating the multifaceted roles of H₂O₂ in health and disease. The data and methodologies presented in this guide are intended to facilitate the effective application of this compound in a variety of research contexts, from basic cell biology to preclinical drug development.
References
A Technical Guide to HKPerox Probes in Fundamental Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the HKPerox series of fluorescent probes and their applications in the fundamental study of cancer cell biology. It details their mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key workflows and pathways. The focus is on leveraging these tools to investigate the role of hydrogen peroxide (H₂O₂), a critical signaling molecule and stress indicator, in cancer.
Introduction: The Dichotomous Role of Hydrogen Peroxide in Cancer
Hydrogen peroxide (H₂O₂) is a significant reactive oxygen species (ROS) that functions as a crucial messenger molecule in cellular redox signaling.[1] In cancer biology, H₂O₂ plays a dual role. At low, steady-state concentrations (around 0.1 μM), it participates in normal cell growth and proliferation signaling.[1] However, cancer cells are characterized by increased metabolic activity and ROS production, leading to elevated intracellular H₂O₂ levels (ranging from 5 μM to 1 mM) compared to normal cells (< 0.7 μM).[2][3] This heightened oxidative stress can promote tumorigenesis but also pushes cancer cells closer to a cytotoxic threshold, creating a vulnerability that can be exploited.[3] Higher H₂O₂ concentrations (~100 μM) can trigger cell growth arrest or apoptosis.
Understanding the dynamic concentration and localization of H₂O₂ is therefore key to deciphering its complex roles in cancer progression, metastasis, and response to therapy. Advanced molecular tools are required for the sensitive and quantitative measurement of H₂O₂ in living biological systems. The HKPerox series of fluorescent probes, including HKPerox-Red and HKPerox-Ratio, have been developed to meet this need, offering powerful methods for bio-imaging and quantitative analysis.
The HKPerox Probe Series: Mechanism and Properties
The HKPerox probes are small-molecule fluorescent sensors designed for the specific detection of H₂O₂. Their mechanism relies on the H₂O₂-mediated oxidative cleavage of a boronic acid ester group. This reaction releases a fluorophore, leading to a detectable change in fluorescence.
-
HKPerox-Red : An "off-on" intensity-based probe.
-
HKPerox-Ratio : A ratiometric probe that exhibits a shift in its emission spectrum upon reaction with H₂O₂, allowing for more precise quantification by measuring the ratio of two different emission wavelengths.
The key advantages of these probes include their high sensitivity, selectivity for H₂O₂ over other ROS, and excellent cell permeability, enabling the study of endogenous H₂O₂ fluxes in living cells and in vivo models.
The following table summarizes key quantitative parameters associated with the HKPerox probes and their application context.
| Parameter | Value / Range | Cell / System | Application Context | Source |
| Probe Working Concentration | 4 µM (HKPerox-Red) | RAW264.7 Macrophages | Imaging H₂O₂ production | |
| Typical H₂O₂ Detection Range | 0 - 100 µM | In Vitro Assay | Calibration and quantitative measurement | |
| H₂O₂ Conc. in Cancer Cells | ~5 µM - 1 mM | Various Cancer Cells | Basal oxidative stress level | |
| H₂O₂ Conc. in Normal Cells | < 0.7 µM | Normal Cells | Basal physiological level | |
| H₂O₂ Conc. for Apoptosis | ~100 µM | Various Cancer Cells | Induction of cell death pathways | |
| Ratiometric Measurement | F₅₄₀ / F₄₇₅ | Leukemia Cells | Flow cytometry-based quantification with HKPerox-Ratio |
Core Applications in Cancer Cell Biology
HKPerox probes provide robust tools to investigate H₂O₂-mediated processes in cancer.
HKPerox probes are successfully used to image dynamic changes in endogenous H₂O₂ levels in response to external stimuli. For example, they have been employed to detect H₂O₂ fluxes in leukemia cells induced by arsenic trioxide (As₂O₃), a known anticancer agent that modulates redox status. This allows researchers to directly visualize the oxidative stress response of cancer cells to chemotherapeutic agents.
A key application is the use of the ratiometric probe HKPerox-Ratio with flow cytometry. This combination enables the first-ever quantitative measurement of H₂O₂ in living cells on a high-throughput basis. By creating a live-cell calibration curve, researchers can accurately determine the intracellular H₂O₂ concentration in large cell populations, providing robust statistical power for studying redox state changes across different cancer cell types or treatment conditions.
Since H₂O₂ is a common byproduct of oxidase-catalyzed reactions, HKPerox probes can be adapted for the ultrasensitive detection of various metabolites. This has significant implications for cancer diagnostics. A prime example is the development of an assay for sarcosine, a potential biomarker for prostate cancer. By coupling sarcosine oxidase with HKPerox-Red, the presence of sarcosine can be linked to a fluorescent signal, providing a practical method for disease screening.
H₂O₂-Mediated Signaling in Cancer
H₂O₂ is not merely a damage byproduct but an active participant in signaling cascades critical to cancer cell fate. It can modulate pathways like NF-κB and MAPK, which are involved in inflammation, proliferation, and survival. The ability of HKPerox probes to precisely measure H₂O₂ provides a tool to dissect these complex networks. For instance, investigating how specific therapies alter H₂O₂ levels can elucidate their mechanism of action, whether by inducing apoptosis through overwhelming oxidative stress or by disrupting pro-survival signaling.
Detailed Experimental Protocols
-
Cell Culture : Plate cancer cells (e.g., HeLa, A549, or relevant leukemia lines) on glass-bottom dishes suitable for microscopy. Culture overnight to allow for adherence.
-
Stimulation (Optional) : Treat cells with the compound of interest (e.g., 1-10 µM Arsenic Trioxide) or induce starvation to stimulate endogenous H₂O₂ production. Include an untreated control group.
-
Probe Loading : Remove the culture medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add a solution of HKPerox-Red or HKPerox-Ratio (typically 1-5 µM) in serum-free medium or PBS. Incubate for 30 minutes at 37°C.
-
Imaging : Wash the cells twice with PBS to remove excess probe. Add fresh medium or imaging buffer.
-
Microscopy : Immediately image the cells using a confocal or fluorescence microscope equipped with appropriate filters. For HKPerox-Ratio, acquire images in both the green and blue emission channels.
-
Analysis : Measure the fluorescence intensity (or the ratio of intensities for HKPerox-Ratio) in regions of interest (ROIs) drawn around cells. Compare the signal between control and treated groups.
-
Cell Preparation : Culture cancer cells in suspension or harvest adherent cells using trypsin. Prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.
-
Stimulation : Treat cells with stimuli as described in Protocol 1.
-
Probe Loading : Add HKPerox-Ratio to the cell suspension to a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.
-
Flow Cytometry : Analyze the cells on a flow cytometer capable of detecting emissions at approximately 475 nm and 540 nm.
-
Data Analysis : For each cell, calculate the ratio of the fluorescence emission at 540 nm to that at 475 nm (F₅₄₀/F₄₇₅). Plot the distribution of this ratio for the cell population. Use a pre-determined calibration curve to convert the fluorescence ratio to an absolute H₂O₂ concentration.
Conclusion
The HKPerox series of fluorescent probes represents a vital set of tools for cancer cell biology. Their ability to sensitively and quantitatively measure H₂O₂ in living systems provides unprecedented opportunities to explore redox signaling, screen for therapeutic efficacy, and develop novel diagnostic assays. By enabling the precise study of H₂O₂ dynamics, these probes are instrumental in advancing our understanding of cancer and developing next-generation therapies that exploit the unique redox state of tumor cells.
References
Methodological & Application
HKPerox-1: Application Notes and Protocols for Live Cell Imaging of Hydrogen Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At low concentrations, it functions as a critical second messenger in various signaling pathways, while at elevated levels, it contributes to oxidative stress and cellular damage, implicating it in a range of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The ability to accurately detect and quantify H₂O₂ in living cells is therefore paramount to understanding its physiological and pathological roles. HKPerox-1 is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in live cells, offering a valuable tool for researchers in basic science and drug development.[2]
Principle of Detection
This compound utilizes a boronate-based deprotection mechanism for the selective detection of hydrogen peroxide.[1] The probe is initially in a non-fluorescent state due to the presence of a boronate protecting group. In the presence of H₂O₂, a chemoselective oxidation reaction occurs, cleaving the boronate group and releasing the highly fluorescent fluorophore.[1] This "turn-on" fluorescence response is directly proportional to the concentration of H₂O₂.
Signaling Pathway and Detection Mechanism
Probe Characteristics
A summary of the key characteristics of the this compound probe is provided in the table below. Data for selectivity and limit of detection are based on published values for boronate-based probes with similar mechanisms.
| Property | Value | Reference |
| Excitation Wavelength (max) | 520 nm | |
| Emission Wavelength (max) | 543 nm | |
| Color | Green | |
| Limit of Detection | ~100-200 nM | |
| Selectivity for H₂O₂ over other ROS | >100-fold | |
| Quantum Yield (Φ) | Estimated ~0.4-0.7 | |
| Two-Photon Excitation | Potentially excitable with ~750 nm |
Data Presentation: Selectivity Profile
The selectivity of boronate-based probes for H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS) is a key advantage. The following table summarizes the typical fluorescence response of boronate probes to various ROS/RNS relative to H₂O₂.
| Reactive Species | Fold-Increase in Fluorescence (Relative to H₂O₂) |
| **Hydrogen Peroxide (H₂O₂) ** | 100 |
| Superoxide (O₂⁻) | < 1 |
| Nitric Oxide (NO) | < 1 |
| Peroxynitrite (ONOO⁻) | < 1 |
| Hypochlorite (⁻OCl) | < 4 |
| Hydroxyl Radical (•OH) | < 30 |
| tert-Butyl Hydroperoxide (TBHP) | < 2 |
Data is generalized from studies on boronate-based probes like PF1 and PR1.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF).
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration.
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 5 µM is recommended.
Live Cell Imaging Workflow
Detailed Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on glass-bottom dishes, coverslips, or imaging-compatible microplates at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment (Optional): If studying induced H₂O₂ production, treat the cells with the desired stimulus (e.g., growth factors, drugs, or other inducers) for the appropriate duration.
-
Probe Loading:
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed serum-free medium or HBSS.
-
Add the this compound working solution (1-10 µM) to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed serum-free medium or HBSS to remove any excess, uninternalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~520 nm, Emission: ~543 nm).
-
Acquire images at different time points as required by the experimental design.
-
Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells.
-
Probe Loading:
-
Resuspend the cell pellet in the this compound working solution (1-10 µM).
-
Incubate for 5-30 minutes at 37°C, protected from light, with gentle agitation.
-
-
Washing:
-
Centrifuge the cells to remove the probe-containing solution.
-
Resuspend the cell pellet in pre-warmed serum-free medium or HBSS and centrifuge again. Repeat this wash step twice.
-
-
Imaging/Analysis:
-
Resuspend the final cell pellet in the desired imaging buffer.
-
Cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.
-
Data Analysis and Interpretation
Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity of individual cells or regions of interest should be measured. For comparative studies, the fluorescence intensity of treated cells should be normalized to that of untreated control cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number of wash steps or the duration of each wash. |
| Autofluorescence of the cell culture medium. | Use phenol red-free medium for the final imaging step. | |
| Weak or No Signal | Probe concentration is too low. | Increase the concentration of the this compound working solution. |
| Incubation time is too short. | Increase the probe loading time. | |
| Low levels of H₂O₂. | Use a positive control (e.g., treat cells with a low concentration of exogenous H₂O₂ or a known inducer like PMA) to confirm probe activity. | |
| Phototoxicity or Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or the exposure time. Use a more sensitive camera if available. |
Applications in Drug Development
-
Screening for Modulators of Oxidative Stress: this compound can be used in high-throughput screening assays to identify compounds that either induce or inhibit H₂O₂ production in cells.
-
Mechanism of Action Studies: The probe can help elucidate whether a drug candidate's mechanism of action involves the generation of ROS.
-
Toxicity Profiling: Assessing drug-induced oxidative stress is a critical component of preclinical safety evaluation. This compound provides a direct method to measure a key mediator of oxidative damage.
Concluding Remarks
This compound is a powerful and specific tool for the real-time detection of hydrogen peroxide in living cells. Its high sensitivity and selectivity make it well-suited for a wide range of applications in fundamental research and drug discovery, enabling a deeper understanding of the intricate roles of H₂O₂ in cellular health and disease. As with any fluorescent probe, proper controls and careful optimization of experimental conditions are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Optimizing HKPerox-1 Concentration in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1][2][3] Its precise detection and quantification in living cells are crucial for understanding its physiological and pathological roles. HKPerox-1 is a highly sensitive and selective fluorescent probe designed for the detection of H₂O₂ in live cells.[4][5] This probe offers a robust tool for researchers investigating oxidative stress and redox signaling.
This document provides a detailed protocol for optimizing the concentration of this compound for confocal microscopy, ensuring a high signal-to-noise ratio while minimizing potential cytotoxicity and artifacts.
Probe Specifications:
| Property | Value |
| Probe Name | This compound |
| Target Analyte | Hydrogen Peroxide (H₂O₂) |
| Excitation Wavelength (Max) | 520 nm |
| Emission Wavelength (Max) | 543 nm |
| Recommended Solvent | Dimethylformamide (DMF) |
Hydrogen Peroxide (H₂O₂) Signaling Pathway
Hydrogen peroxide is generated from various intracellular sources, including mitochondrial respiration and NADPH oxidases (NOX). It acts as a signaling molecule primarily by oxidizing specific cysteine residues on target proteins, such as protein tyrosine phosphatases (PTPs) and transcription factors. This reversible oxidation can modulate kinase signaling cascades and gene expression, influencing a wide range of cellular functions.
References
Application Notes and Protocols for Quantification of Hydrogen Peroxide (H₂O₂) in Flow Cytometry using HKPerox-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. While high concentrations are indicative of oxidative stress and cellular damage, at lower physiological levels, H₂O₂ acts as a critical second messenger in various signal transduction pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Accurate quantification of intracellular H₂O₂ is therefore essential for understanding its multifaceted roles in both normal physiology and disease states.
The HKPerox family of fluorescent probes are highly sensitive and selective tools designed for the detection of H₂O₂ in living cells. This document provides detailed application notes and protocols for the use of HKPerox-1 , a green fluorescent probe, in flow cytometry for the quantitative analysis of intracellular H₂O₂. The principles and methods described herein can be adapted for other members of the HKPerox family, such as the red fluorescent probe HKPerox-Red and the ratiometric probe HKPerox-Ratio.
Mechanism of Action: The HKPerox probes utilize a specific chemical reaction with H₂O₂ to induce a significant increase in fluorescence intensity. This reaction is highly selective for H₂O₂ over other ROS, ensuring accurate measurement.[1][2]
Data Presentation: Quantitative Analysis of Intracellular H₂O₂
The following table summarizes representative quantitative data obtained using HKPerox probes in flow cytometry to measure changes in intracellular H₂O₂ levels in response to various stimuli.
| Cell Line | Treatment | Probe Used | Fold Increase in H₂O₂ (Mean ± SD) | Reference |
| U-937 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 1.9 ± 0.2 | [1] |
| NB4 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 1.7 ± 0.15 | [1] |
| THP-1 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 2.8 ± 0.3 |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF). Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 10 µM.
-
Cell Culture Medium: Use the appropriate complete medium for your cells of interest.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Staining Buffer: PBS containing 1-2% fetal bovine serum (FBS) or bovine serum albumin (BSA) to prevent cell clumping.
Experimental Workflow for H₂O₂ Quantification
Caption: Experimental workflow for H₂O₂ quantification using this compound and flow cytometry.
Detailed Protocol for Suspension Cells
-
Cell Culture and Treatment: Culture suspension cells to the desired density. Treat cells with the compounds of interest for the desired time. Include appropriate positive and negative controls.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of pre-warmed, serum-free medium or PBS. Centrifuge and discard the supernatant.
-
Staining with this compound: Resuspend the cell pellet in the this compound working solution (1-10 µM in serum-free medium or PBS). Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
Washing: After incubation, add 1-2 mL of Flow Cytometry Staining Buffer and centrifuge to pellet the cells. Discard the supernatant. Wash the cells once more with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for flow cytometric analysis. Keep the cells on ice and protected from light until analysis.
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer for green fluorescence detection. For this compound, use a 488 nm blue laser for excitation and collect the emission signal using a filter appropriate for green fluorescence (e.g., 530/30 nm or similar).
-
Use unstained cells to set the baseline fluorescence and to adjust forward and side scatter parameters.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
-
Data Analysis:
-
Gate on the single, live cell population using forward and side scatter plots.
-
Analyze the geometric mean fluorescence intensity (MFI) of the this compound signal in the appropriate channel for each sample.
-
Compare the MFI of treated samples to control samples to determine the relative change in intracellular H₂O₂ levels.
-
Protocol for Adherent Cells
-
Cell Culture and Treatment: Plate adherent cells in culture dishes or plates and grow to the desired confluency. Treat the cells as required for your experiment.
-
Staining with this compound: Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS. Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.
-
Cell Detachment: After incubation, wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or by scraping. If using trypsin, ensure it is neutralized promptly with a trypsin inhibitor or serum-containing medium.
-
Washing and Resuspension: Transfer the detached cells to a tube and wash as described for suspension cells (steps 5 and 6 above).
-
Flow Cytometry and Data Analysis: Proceed with flow cytometry acquisition and data analysis as described for suspension cells (steps 7 and 8 above).
Optional: Live-Cell Calibration for H₂O₂ Quantification
To obtain a more quantitative measure of intracellular H₂O₂ concentration, a live-cell calibration curve can be generated. This involves treating this compound-loaded cells with known concentrations of exogenous H₂O₂ and measuring the corresponding fluorescence intensity.
-
Prepare a series of known concentrations of H₂O₂ (e.g., 0-100 µM) in your cell culture medium.
-
Stain a batch of your cells with this compound as described above.
-
Aliquot the stained cells and treat each aliquot with a different concentration of the prepared H₂O₂ solutions for a short period (e.g., 10-15 minutes).
-
Immediately analyze the samples by flow cytometry and record the MFI for each H₂O₂ concentration.
-
Plot the MFI against the corresponding H₂O₂ concentration to generate a standard curve.
-
The MFI of your experimental samples can then be used to interpolate the intracellular H₂O₂ concentration from this standard curve.
Signaling Pathway Diagram: H₂O₂ in EGF Receptor and MAPK Signaling
Hydrogen peroxide is a known mediator in the signaling cascade initiated by growth factors such as the Epidermal Growth Factor (EGF). H₂O₂ can modulate the activity of key signaling proteins, including the EGF receptor (EGFR) and downstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: H₂O₂ as a second messenger in the EGF receptor-mediated MAPK signaling pathway.
References
Application Notes and Protocols for HKPerox-1 Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HKPerox-1, a highly selective and sensitive fluorescent probe for the detection of hydrogen peroxide (H₂O₂), in cultured cells. Adherence to the following protocols will enable reliable and reproducible staining for the visualization and quantification of intracellular H₂O₂.
Introduction
Hydrogen peroxide is a key reactive oxygen species (ROS) that plays a dual role in cell biology, acting as a signaling molecule in various physiological processes and contributing to oxidative stress and cellular damage in pathological conditions.[1] this compound is a fluorescent probe designed for the highly selective and sensitive detection of H₂O₂ in living cells.[1] Its mechanism is based on a boronate deprotection reaction that is specific to H₂O₂, leading to the release of a green fluorescent dye. This specificity allows for the accurate measurement of H₂O₂ levels with minimal interference from other ROS.
Product Information
| Property | Value | Reference |
| Probe Name | This compound | [2] |
| Target Analyte | Hydrogen Peroxide (H₂O₂) | [1] |
| Fluorescence | Green | [2] |
| Excitation Maximum | 520 nm | |
| Emission Maximum | 543 nm | |
| Form | Solid | |
| Solubility | DMSO, DMF |
Signaling Pathway of H₂O₂ Production
The production of intracellular H₂O₂ can be initiated by various stimuli, including growth factors, which activate signaling pathways such as the PI3K/Nox pathway. The following diagram illustrates this process.
Caption: PI3K/Nox signaling pathway leading to H₂O₂ production.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM)
-
Dissolve 1 mg of this compound in 140 µL of anhydrous DMSO or DMF.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
2. This compound Working Solution (1-10 µM)
-
On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS), to the desired final concentration (typically between 1-10 µM).
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
1. Cell Seeding
-
Seed adherent cells onto sterile glass coverslips or in glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Probe Loading
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS or serum-free medium.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.
3. Washing
-
Remove the this compound working solution.
-
Wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.
4. Imaging
-
Immediately after washing, add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission: ~520/543 nm).
Staining Protocol for Suspension Cells
1. Cell Preparation
-
Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cells to a density of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.
2. Probe Loading
-
Add the this compound working solution to the cell suspension.
-
Incubate for 5-30 minutes at 37°C, protected from light, with occasional gentle mixing.
3. Washing
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS.
4. Analysis
-
Resuspend the final cell pellet in fresh, pre-warmed serum-free medium or PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Data Presentation
The following tables provide examples of typical experimental parameters and expected results.
Table 1: Recommended Staining Parameters for Different Cell Types
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Imaging Method |
| HeLa | 5 | 20 | Confocal Microscopy |
| RAW 264.7 Macrophages | 4 | 30 | Confocal Microscopy |
| THP-1 | 10 | 30 | Confocal Microscopy |
| Jurkat | 1-10 | 15-30 | Flow Cytometry |
Table 2: Quantification of Fluorescence Intensity
| Treatment | Cell Line | Fold Increase in Fluorescence (Mean ± SEM) | Notes |
| PMA (200 ng/mL) | RAW 264.7 | 3.5 ± 0.4 | Phorbol 12-myristate 13-acetate (PMA) is a known inducer of ROS production. |
| H₂O₂ (100 µM) | HeLa | 10-15 | Exogenous H₂O₂ serves as a positive control. |
| Vehicle Control | Various | 1.0 (baseline) | Untreated cells establish the basal level of H₂O₂. |
Experimental Workflow
The following diagram outlines the general workflow for this compound staining in cultured cells.
Caption: Experimental workflow for this compound staining.
Cautions and Considerations
-
Photostability: Fluorescent dyes are susceptible to photobleaching. Minimize light exposure during incubation and imaging.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular responses.
-
Controls: Always include appropriate controls in your experiments, such as untreated cells (negative control) and cells treated with a known inducer of H₂O₂ (positive control).
-
Optimization: The provided protocols are a starting point. Optimal conditions for probe concentration and incubation time should be determined for each specific cell type and experimental setup.
References
Detecting Mitochondrial Hydrogen Peroxide with HKPerox-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a variety of cellular signaling pathways. Within the cell, mitochondria are a primary source of H₂O₂ production. Dysregulation of mitochondrial H₂O₂ is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a critical target for research and drug development. HKPerox-1 is a highly selective and sensitive fluorescent probe designed for the detection of H₂O₂ in living cells. Its ability to provide real-time measurements of H₂O₂ levels makes it a valuable tool for studying mitochondrial oxidative stress and its role in cellular function and disease.[1]
This document provides detailed application notes and protocols for the use of this compound to specifically detect and quantify mitochondrial H₂O₂.
Principle of Detection
This compound is a cell-permeable, non-fluorescent molecule that undergoes a selective reaction with H₂O₂ to yield a highly fluorescent product. The probe is designed to be highly specific for H₂O₂ over other ROS, ensuring accurate detection. While not intrinsically targeted to mitochondria, co-localization with mitochondria-specific dyes like MitoTracker can confirm the mitochondrial origin of the H₂O₂ signal.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its analogs, providing a reference for experimental design and data interpretation.
Table 1: Spectral Properties of this compound and Related Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| This compound | ~420 | ~535 | Not Reported |
| HKPerox-Red | 580 (after H₂O₂ reaction) | 602 | Not Reported |
| HKPerox-Ratio | 360/420 (ratiometric) | 475/540 | Not Reported |
Table 2: Performance Characteristics of HKPerox Probes
| Probe | Analyte | Detection Limit | Linear Range | Reference |
| HKPerox-Red | H₂O₂ | Not Reported | 0-30 µM | [2] |
| HKPerox-Ratio | H₂O₂ | 1.8 µM (in cells) | 0-100 µM | [2] |
| HKPerox-Red | Glucose (via H₂O₂) | 34 nM | 0-40 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Calibration of this compound
This protocol establishes a standard curve to correlate this compound fluorescence intensity with known concentrations of H₂O₂.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
30% (w/w) Hydrogen peroxide solution
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a fresh 10 mM H₂O₂ stock solution by diluting 30% H₂O₂ in PBS. The concentration of the stock solution should be accurately determined by measuring its absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
Prepare a series of H₂O₂ standards by diluting the 10 mM H₂O₂ stock in PBS to final concentrations ranging from 0 to 100 µM.
-
Prepare the this compound working solution by diluting the 10 mM stock solution in PBS to a final concentration of 5-10 µM.
-
Mix the this compound working solution with each H₂O₂ standard in a 1:1 ratio in a 96-well black microplate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~420 nm and emission at ~535 nm.
-
Plot the fluorescence intensity against the corresponding H₂O₂ concentration to generate a standard curve.
Protocol 2: Live-Cell Imaging of Mitochondrial H₂O₂ with this compound and MitoTracker
This protocol describes the co-staining of cells with this compound and a mitochondrial marker to visualize and quantify mitochondrial H₂O₂.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (10 mM in DMSO)
-
MitoTracker Red CMXRos or MitoTracker Deep Red FM stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
Mitochondrial Staining (MitoTracker):
-
Dilute the MitoTracker stock solution in pre-warmed complete culture medium to a final concentration of 50-200 nM.
-
Remove the culture medium from the cells and add the MitoTracker-containing medium.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells twice with pre-warmed serum-free medium or HBSS to remove excess MitoTracker.
-
This compound Loading:
-
Dilute the this compound stock solution in pre-warmed serum-free medium or HBSS to a final concentration of 5-10 µM.
-
Add the this compound working solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Mitochondrial H₂O₂ (Optional): To induce mitochondrial H₂O₂, treat the cells with an appropriate stimulus (e.g., Antimycin A, Rotenone, or a specific drug candidate) at a predetermined concentration and for a specific duration. A vehicle control should be run in parallel.
-
Washing: Wash the cells twice with pre-warmed serum-free medium or HBSS to remove excess this compound.
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Acquire images in the appropriate channels for this compound (e.g., FITC/GFP channel) and MitoTracker (e.g., TRITC/Cy5 channel).
-
Use appropriate laser power and detector settings to avoid phototoxicity and photobleaching.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of this compound within the mitochondrial regions defined by the MitoTracker signal.
-
Perform co-localization analysis to confirm the mitochondrial localization of the H₂O₂ signal.
-
Visualizations
Mitochondrial H₂O₂ Production and Signaling
Caption: Mitochondrial H₂O₂ production and its role in cellular signaling.
Experimental Workflow for Mitochondrial H₂O₂ Detection
Caption: Workflow for detecting mitochondrial H₂O₂ using this compound.
Applications in Drug Development
The ability to specifically measure mitochondrial H₂O₂ has significant implications for drug development.
-
Screening for Mitochondrial Toxicity: Many drug candidates can induce mitochondrial dysfunction, leading to increased ROS production. This compound can be used in high-throughput screening assays to identify compounds that cause mitochondrial oxidative stress.
-
Evaluating Antioxidant Efficacy: The probe can be used to assess the effectiveness of novel antioxidant therapies in reducing mitochondrial H₂O₂ levels in cellular models of disease.
-
Mechanistic Studies: this compound can help elucidate the mechanisms by which drugs interact with mitochondria and alter cellular redox signaling. By understanding how a compound affects mitochondrial H₂O₂ production, researchers can better predict its therapeutic and toxicological profile.
Troubleshooting
-
Weak this compound Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the stimulus is effectively inducing H₂O₂ production.
-
Check the filter sets and settings on the microscope.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation.
-
Use phenol red-free medium for imaging.
-
Optimize imaging parameters to reduce background noise.
-
-
Phototoxicity:
-
Use the lowest possible laser power and exposure time.
-
Utilize a more sensitive detector.
-
Acquire images at longer intervals for time-lapse experiments.
-
-
Poor Co-localization:
-
Optimize the incubation times and concentrations for both this compound and MitoTracker.
-
Ensure the health and viability of the cells.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the role of mitochondrial H₂O₂ in health and disease, and to advance the development of novel therapeutics.
References
Application Notes and Protocols: HKPerox-1 for In Vivo Imaging of Hydrogen Peroxide in Zebrafish Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. It is essential for normal physiological processes such as cell signaling, but at elevated levels, it contributes to oxidative stress and the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability to detect and quantify H₂O₂ in vivo is crucial for understanding its complex roles and for the development of novel therapeutics.
HKPerox-1 is a highly sensitive and selective fluorescent probe designed for the detection of H₂O₂ in living cells and organisms. Its application in transparent zebrafish models offers a powerful platform for in vivo imaging, enabling real-time monitoring of H₂O₂ dynamics in a whole-organism context. Zebrafish are an ideal model for such studies due to their genetic tractability, rapid development, and optical transparency, especially during embryonic and larval stages.[1][2][3] This combination of a sophisticated chemical probe and a versatile animal model provides researchers with a unique opportunity to investigate the roles of H₂O₂ in development, disease progression, and drug response.[4][5]
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and its analogs, providing a quick reference for experimental setup.
| Parameter | This compound | HKPerox-Red | HKPerox-Ratio |
| Analyte | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |
| Excitation (Max) | 520 nm | 580 nm | 375 nm (pre-reaction) / 425 nm (post-reaction) |
| Emission (Max) | 543 nm | 602 nm | 475 nm & 540 nm (ratiometric) |
| Stock Solution | 10 mM in DMF | - | - |
| Working Concentration | 1-10 µM in cell culture medium or PBS | 10 µM for in vitro assays, 20 µM in zebrafish embryos | 10 µM for in vitro assays |
| Reaction Time | - | ~10 minutes to completion | ~30 minutes to completion |
| Fold Fluorescence Increase | - | >150-fold upon H₂O₂ treatment | 12.7-fold increase in F₅₄₀/F₄₇₅ ratio towards H₂O₂ |
Note: Data for HKPerox-Red and HKPerox-Ratio are included as they are part of the same family of probes and may be relevant to researchers selecting a probe for specific applications.
Experimental Protocols
This section provides a detailed methodology for the application of this compound for in vivo imaging of H₂O₂ in zebrafish larvae.
I. Preparation of this compound Solutions
-
Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 140 µL of dimethylformamide (DMF).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C to -80°C, protected from light.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in embryo medium (E3) or phosphate-buffered saline (PBS) to the desired final concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of E3 medium.
-
The optimal working concentration should be determined empirically for your specific application but typically ranges from 1-10 µM. For initial experiments in zebrafish, a concentration of 5-10 µM is recommended.
-
II. In Vivo Imaging of H₂O₂ in Zebrafish Larvae
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain adult zebrafish and collect embryos according to standard laboratory protocols.
-
Raise embryos in E3 medium at 28.5°C.
-
-
Probe Loading:
-
Select healthy, normally developing zebrafish larvae at the desired developmental stage (e.g., 24, 48, 72 hours post-fertilization).
-
Transfer a group of larvae (e.g., 10-20) to a well of a 24-well plate.
-
Remove the E3 medium and replace it with the this compound working solution.
-
Incubate the larvae in the this compound solution for 30-60 minutes at 28.5°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
After incubation, carefully remove the this compound solution.
-
Wash the larvae 2-3 times with fresh E3 medium to remove any excess, unbound probe.
-
-
Mounting for Imaging:
-
Anesthetize the larvae in E3 medium containing 0.016% tricaine methanesulfonate (MS-222).
-
Mount the larvae in a small drop of 1-1.5% low-melting-point agarose on a glass-bottom dish or slide.
-
Orient the larvae as required for imaging the tissue or organ of interest.
-
After the agarose has solidified, add E3 medium containing tricaine to the dish to prevent dehydration.
-
-
Confocal Microscopy and Image Acquisition:
-
Image the larvae using a confocal microscope equipped with appropriate lasers and filters for green fluorescence.
-
Excitation: Use a 488 nm or 514 nm laser line.
-
Emission: Collect the emission between 530 nm and 560 nm.
-
Acquire images of both control (untreated) and experimental (e.g., drug-treated to induce oxidative stress) larvae.
-
It is crucial to use identical imaging settings (laser power, gain, pinhole size, etc.) for all samples within an experiment to allow for quantitative comparisons.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI) using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in H₂O₂ levels.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of H₂O₂ detection by this compound and the general workflow for in vivo imaging in zebrafish.
Caption: Mechanism of this compound activation by hydrogen peroxide.
Caption: Experimental workflow for in vivo H₂O₂ imaging in zebrafish.
Drug Development Applications
The this compound probe, in conjunction with the zebrafish model, offers a powerful platform for various stages of drug discovery and development:
-
Target Validation: Investigate the role of specific genes or pathways in H₂O₂ production by combining this compound imaging with genetic manipulation techniques (e.g., CRISPR/Cas9, morpholinos) in zebrafish.
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos make them amenable to high-throughput screening of compound libraries. This compound can be used as a readout to identify compounds that modulate H₂O₂ levels.
-
Efficacy and Toxicity Studies: Assess the on-target effects of drug candidates on H₂O₂ production in specific tissues. Additionally, off-target effects leading to oxidative stress can be evaluated, providing early insights into potential toxicity.
-
Pharmacodynamics: Monitor the time-course and dose-response of a drug's effect on H₂O₂ levels in a living organism.
Conclusion
This compound is a valuable tool for the in vivo imaging of hydrogen peroxide in zebrafish models. The protocols and data presented here provide a foundation for researchers to employ this technology to gain deeper insights into the roles of H₂O₂ in health and disease, and to accelerate the development of novel therapeutics. The combination of this selective fluorescent probe with the advantages of the zebrafish model system offers a robust and efficient platform for preclinical research.
References
- 1. Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish: A Preclinical Model for Drug Screening | Animalab [animalab.eu]
- 3. Assessing Drug Administration Techniques in Zebrafish Models of Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish live imaging: a strong weapon in anticancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idea-bio.com [idea-bio.com]
Application Note & Protocol: Preparation of HKPerox-1 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
HKPerox-1 is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Proper preparation of stock and working solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions. The probe exhibits a maximum excitation wavelength of 520 nm and a maximum emission wavelength of 543 nm.[1]
Data Presentation: Quantitative Summary
For ease of reference, all critical quantitative data for the preparation of this compound solutions are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 714.67 g/mol | [1] |
| Stock Solution Solvent | Dimethylformamide (DMF) | [1] |
| Recommended Stock Concentration | 10 mM | |
| Working Solution Diluent | Serum-free cell culture medium or PBS | |
| Recommended Working Concentration | 1 - 10 µM | |
| Stock Solution Storage Temp. | -20°C or -80°C | |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C |
Experimental Workflow
The overall process for preparing this compound solutions involves dissolving the solid probe in an organic solvent to create a concentrated stock solution, which is then diluted in an aqueous buffer to the final working concentration for use in experiments.
Figure 1. Workflow for this compound Solution Preparation.
Experimental Protocols
4.1. Protocol for 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. It is highly recommended to prepare the stock solution, aliquot it into single-use volumes, and store it protected from light to avoid repeated freeze-thaw cycles.
Materials:
-
This compound solid powder (MW: 714.67 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound solid and the DMF solvent to equilibrate to room temperature before opening.
-
Weighing and Dissolving: To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 140 µL of DMF.
-
Calculation Check: (1 mg / 714.67 g/mol ) / 0.000140 L ≈ 10 mM.
-
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect the solution from light.
4.2. Protocol for 1-10 µM this compound Working Solution
The working solution should be prepared fresh for each experiment by diluting the concentrated stock solution into the appropriate aqueous buffer.
Materials:
-
10 mM this compound stock solution
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS), pH 7.4
-
Appropriate lab-grade tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.
-
Dilution: Dilute the stock solution into serum-free medium or PBS to achieve the desired final concentration, typically between 1-10 µM. The final concentration should be optimized based on the specific cell type and experimental conditions.
-
Example Calculation for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of serum-free medium or PBS.
-
-
-
Mixing: Mix the solution gently but thoroughly by pipetting or brief vortexing.
-
Immediate Use: The working solution is now ready for use in cell staining or other experimental applications. It is recommended to use the working solution promptly after preparation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical reagents.
-
Solvent Handling: DMF is a solvent that should be handled in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for DMF for specific handling instructions.
-
Probe Handling: this compound is light-sensitive. Protect the solid probe and all solutions from light by using amber vials or by wrapping containers in foil.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
Illuminating Cellular Hydrogen Peroxide: Recommended Filter Sets for HKPerox-1 Fluorescence Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HKPerox-1 is a highly sensitive and selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂) in living cells. Its utility in studying redox signaling pathways and oxidative stress makes it a valuable tool in various research fields, including cell biology, neuroscience, and drug discovery. Optimal fluorescence imaging of this compound is critically dependent on the selection of appropriate optical filter sets. This document provides detailed recommendations for filter sets and a comprehensive protocol for the use of this compound in fluorescence microscopy.
Spectral Properties of this compound
This compound exhibits a maximum excitation wavelength at 520 nm and a maximum emission wavelength at 543 nm [1]. This places its fluorescence characteristics squarely in the green portion of the visible spectrum.
Recommended Filter Sets for this compound Imaging
The ideal filter set for this compound will efficiently excite the probe around 520 nm and collect its emission around 543 nm, while effectively blocking excitation light from reaching the detector to ensure a high signal-to-noise ratio. Based on the spectral properties of this compound, several commercially available filter sets are recommended.
Data Presentation: Recommended Filter Set Specifications
The following table summarizes recommended filter set configurations from leading manufacturers that are well-suited for this compound imaging. While not explicitly designed for this compound, their spectral characteristics align closely with its excitation and emission profiles.
| Manufacturer | Recommended Filter Set Name/Components | Excitation Filter (nm) | Dichroic Beamsplitter (nm) | Emission Filter (nm) |
| Chroma Technology | ET-EGFP (FITC/Cy2) Set (49002) | ET470/40x (450-490) | T495LP | ET525/50m (500-550) |
| Semrock | FITC-3540C-000 | FF01-482/35 | FF506-Di03 | FF01-525/45 |
| Omega Optical | XF404 FITC Premium Set | 470QM40 (450-490) | 505DRLP | 535QM50 (510-560) |
| Nikon | G-2A Filter Block | 510-560 | 565 | 590 LP |
Note: The suitability of a particular filter set may vary depending on the specific microscope configuration and the presence of other fluorophores in the sample. It is advisable to consult the spectral data of the chosen filter set to ensure optimal performance.
Experimental Protocols
This section provides a detailed methodology for utilizing this compound for the detection of intracellular H₂O₂.
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (serum-free for initial dilution)
-
Live cells of interest
-
Fluorescence microscope equipped with a suitable filter set (see table above)
Protocol for Staining Adherent Cells:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Loading of this compound:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a recommended filter set.
-
Acquire images using appropriate exposure times to maximize signal and minimize phototoxicity.
-
Protocol for Staining Suspension Cells:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as for adherent cells.
-
-
Cell Preparation:
-
Harvest suspension cells by centrifugation and resuspend them in serum-free medium at a suitable density.
-
-
Loading of this compound:
-
Add the this compound working solution (1-10 µM final concentration) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Washing:
-
Centrifuge the cells to pellet them and remove the supernatant containing the loading solution.
-
Resuspend the cell pellet in warm PBS and repeat the centrifugation and resuspension steps twice to ensure complete removal of the excess probe.
-
-
Imaging:
-
Resuspend the final cell pellet in a small volume of PBS or imaging buffer.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Proceed with fluorescence imaging as described for adherent cells.
-
Visualizations
Signaling Pathway of H₂O₂ Detection by this compound
Caption: this compound detects H₂O₂ via an oxidation-triggered fluorescent turn-on response.
Experimental Workflow for this compound Fluorescence Imaging
References
Quantifying Hydrogen Peroxide Production in Neutrophils using HKPerox-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, acting as the first line of defense against invading pathogens. A key mechanism in their antimicrobial arsenal is the production of reactive oxygen species (ROS), a process known as the oxidative burst. Hydrogen peroxide (H₂O₂) is a major ROS produced by neutrophils via the NADPH oxidase (NOX2) enzyme complex.[1][2][3][4][5] The generation of H₂O₂ is not only crucial for pathogen elimination but also plays a significant role in modulating inflammatory responses and cell signaling. Dysregulation of H₂O₂ production is implicated in various inflammatory diseases and immunodeficiencies. Therefore, accurate quantification of H₂O₂ in neutrophils is essential for understanding their function in health and disease and for the development of novel therapeutics.
HKPerox-1 is a highly selective and sensitive fluorescent probe designed for the detection of H₂O₂ in living cells. Its application allows for real-time monitoring and quantification of intracellular H₂O₂ levels, providing valuable insights into the dynamics of the neutrophil oxidative burst. These application notes provide a detailed protocol for the use of this compound to quantify H₂O₂ production in isolated human neutrophils.
Signaling Pathway for H₂O₂ Production in Neutrophils
The production of H₂O₂ in neutrophils is primarily mediated by the NADPH oxidase (NOX2) enzyme complex. The activation of this complex is initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory mediators, which bind to cell surface receptors such as G-protein coupled receptors (GPCRs) and Fc receptors. This binding triggers a cascade of intracellular signaling events, leading to the assembly and activation of the NOX2 complex at the plasma membrane or phagosomal membrane. The activated complex then catalyzes the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻), which is rapidly converted to hydrogen peroxide (H₂O₂) either spontaneously or by the enzyme superoxide dismutase (SOD).
Caption: Signaling pathway of NADPH oxidase activation and H₂O₂ production in neutrophils.
Quantitative Data Presentation
The following table summarizes representative data on H₂O₂ production in human neutrophils stimulated with Phorbol 12-myristate 13-acetate (PMA) and N-formylmethionyl-leucyl-phenylalanine (fMLP). Note: This data is compiled from studies using various H₂O₂ detection methods and is intended to provide a comparative overview. Results obtained with this compound should be validated against a standard curve.
| Stimulus | Concentration | H₂O₂ Production Rate (nmol/min/10⁶ cells) | Method of Detection | Reference |
| PMA | 100 ng/mL | 7 - 10 | Cytochrome c reduction (measures O₂⁻) | |
| fMLP | 1 µM | 1 - 3 | Amplex Red | Adapted from |
| Resting | N/A | < 0.5 | Various |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation. This method typically yields a neutrophil population with >95% purity.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Dextran solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with HBSS (without Ca²⁺/Mg²⁺).
-
Add 1 part 3% Dextran solution to 4 parts of the diluted blood. Mix gently by inversion and let the erythrocytes sediment for 20-30 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil pellet will be at the bottom, often contaminated with red blood cells.
-
To lyse the remaining red blood cells, resuspend the pellet in a small volume of ice-cold RBC Lysis Buffer (0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity.
-
Centrifuge at 250 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the neutrophil pellet twice with cold HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The viability should be >98%.
Quantification of H₂O₂ Production using this compound
This protocol provides a method for measuring H₂O₂ production in isolated neutrophils using the fluorescent probe this compound. The assay can be performed in a 96-well plate format and measured with a fluorescence plate reader.
Materials:
-
Isolated human neutrophils
-
This compound fluorescent probe (stock solution in DMSO)
-
HBSS with Ca²⁺/Mg²⁺ (Assay Buffer)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (in DMSO)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP) stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) standard solution (for standard curve)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
a) Preparation of a H₂O₂ Standard Curve:
-
Prepare a series of H₂O₂ standards (e.g., 0, 1, 5, 10, 25, 50 µM) by diluting a stock H₂O₂ solution in Assay Buffer.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Add this compound to each standard well to a final concentration of 5 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound (consult the manufacturer's specifications, typically around Ex/Em = 490/530 nm).
-
Plot the fluorescence intensity versus H₂O₂ concentration to generate a standard curve.
b) Measurement of H₂O₂ in Neutrophils:
-
Resuspend isolated neutrophils in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the wells of the 96-well plate.
-
Load the cells with this compound by adding the probe to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in the dark to allow for probe uptake.
-
After incubation, add 10 µL of the desired stimulus (e.g., PMA to a final concentration of 100 ng/mL or fMLP to a final concentration of 1 µM) or vehicle control (DMSO) to the respective wells.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader. Alternatively, for an endpoint assay, incubate for a defined period (e.g., 30 minutes) before measuring the fluorescence.
-
Quantify the amount of H₂O₂ produced in the neutrophil samples by interpolating the fluorescence values on the H₂O₂ standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for quantifying H₂O₂ production in neutrophils using this compound.
Caption: Experimental workflow for H₂O₂ quantification in neutrophils using this compound.
Conclusion
The use of the fluorescent probe this compound provides a sensitive and selective method for the quantification of H₂O₂ production in neutrophils. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the oxidative burst in these crucial immune cells. Accurate measurement of H₂O₂ is fundamental to advancing our understanding of neutrophil biology and its role in human health and disease, and for the development of targeted therapies for a range of inflammatory and infectious conditions.
References
- 1. Isolation and high throughput flow cytometric apoptosis assay of human neutrophils to enable compound library screening - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Neutrophil Isolation Protocol [jove.com]
- 5. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background fluorescence with HKPerox-1
Welcome to the technical support center for the HKPerox-1 fluorescent probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, with a focus on resolving high background fluorescence.
Troubleshooting Guide: High Background Fluorescence with this compound
High background fluorescence can significantly impact the quality and interpretation of your experimental results by reducing the signal-to-noise ratio. This guide provides a step-by-step approach to identify and resolve the root causes of high background when using the this compound probe.
Question 1: I am observing high background fluorescence in my this compound staining. What are the most common causes and how can I address them?
Answer: High background fluorescence with this compound can stem from several factors. The most common culprits are suboptimal probe concentration, insufficient washing, cellular autofluorescence, and issues with the imaging buffer. Here is a systematic approach to troubleshoot this issue:
-
Optimize this compound Concentration: An excessively high concentration of the probe is a frequent cause of high background. It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Enhance Washing Steps: Inadequate removal of unbound probe will lead to a generalized high background. Increasing the number and duration of washing steps can effectively reduce this background noise.
-
Assess and Mitigate Autofluorescence: Cells naturally fluoresce, a phenomenon known as autofluorescence, which can contribute to the background signal. It is important to include an unstained control to assess the level of autofluorescence in your cells.
-
Evaluate Imaging Buffer: Components in your cell culture medium or imaging buffer can sometimes contribute to background fluorescence. Switching to a phenol red-free medium or a clear, serum-free buffer during imaging can often resolve this.
Below is a troubleshooting workflow to guide you through resolving high background fluorescence.
Caption: A flowchart for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A common starting point for this compound is in the range of 1-10 µM.[1] However, the optimal concentration can vary significantly between different cell types and experimental conditions. We strongly recommend performing a titration to find the lowest concentration that provides a robust signal with minimal background.
Q2: How can I perform a concentration titration for this compound?
A2: To optimize the probe concentration, you can prepare a series of dilutions (e.g., 0.5, 1, 2, 5, and 10 µM) and stain your cells in parallel. Image the cells under identical conditions and compare the signal intensity in your region of interest to the background fluorescence. The optimal concentration will be the one that yields the best signal-to-noise ratio.
Q3: What is the recommended washing protocol after this compound incubation?
A3: After incubating with this compound, it is recommended to wash the cells at least twice with a suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free medium, for 5 minutes each time.[1] If high background persists, you can try increasing the number of washes to three or four, or extending the duration of each wash.
Q4: My unstained cells show significant fluorescence. What can I do to reduce autofluorescence?
A4: Autofluorescence can be particularly problematic in certain cell types. Here are a few strategies to mitigate it:
-
Use a quenching agent: Commercially available autofluorescence quenching kits can be effective.
-
Photobleaching: Exposing the unstained sample to the excitation light for a period before imaging can sometimes reduce autofluorescence.
-
Spectral unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific this compound signal from the autofluorescence spectrum.
Q5: Can the components of my cell culture medium interfere with the this compound signal?
A5: Yes, certain components in cell culture media, such as phenol red and serum, can contribute to background fluorescence. It is advisable to switch to a phenol red-free medium and/or a serum-free buffer for the final washing steps and during imaging.
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
This protocol describes how to determine the optimal working concentration of this compound for a specific cell type to maximize the signal-to-noise ratio.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Adherent or suspension cells
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~520/543 nm)[1]
-
Multi-well plate or chambered cover glass
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a multi-well plate or on chambered cover glass and allow them to adhere overnight.
-
For suspension cells, wash and resuspend them in serum-free medium or PBS.
-
-
Prepare this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in serum-free medium or PBS to achieve final concentrations ranging from 0.5 µM to 10 µM (e.g., 0.5, 1, 2, 5, 10 µM).
-
Probe Incubation:
-
Remove the culture medium from the adherent cells and wash once with warm serum-free medium or PBS.
-
Add the different concentrations of this compound working solutions to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells twice with warm serum-free medium or PBS for 5 minutes each.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Use identical acquisition settings (e.g., exposure time, gain) for all concentrations.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the cells (signal) and a background region without cells for each concentration.
-
Calculate the signal-to-noise ratio (Signal/Background) for each concentration.
-
Select the concentration that provides the highest signal-to-noise ratio for future experiments.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the optimization protocol described above.
| This compound Concentration (µM) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 0.5 | 150 | 50 | 3.0 |
| 1.0 | 350 | 70 | 5.0 |
| 2.0 | 700 | 150 | 4.7 |
| 5.0 | 1200 | 400 | 3.0 |
| 10.0 | 1500 | 750 | 2.0 |
In this example, 1.0 µM would be the optimal concentration.
Signaling Pathway and Probe Mechanism
This compound is a fluorescent probe designed to detect hydrogen peroxide (H₂O₂) in living cells. Its mechanism of action involves a specific chemical reaction with H₂O₂ that leads to a significant increase in its fluorescence emission.
Caption: Mechanism of this compound activation by hydrogen peroxide.
References
how to reduce HKPerox-1 photobleaching during time-lapse imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the HKPerox-1 fluorescent probe for time-lapse imaging of hydrogen peroxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, quantitative data from your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. It belongs to a class of boronate-based probes. The detection mechanism relies on the specific reaction of H₂O₂ with the boronate group on the probe. This irreversible oxidation reaction converts the boronate to a phenol, leading to a significant increase in the probe's fluorescence intensity. This compound exhibits green fluorescence, with a maximum excitation at approximately 520 nm and maximum emission at 543 nm.
Q2: What is photobleaching and why is it a concern for this compound time-lapse imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a progressive decrease in the fluorescent signal over time. In time-lapse imaging, where the sample is repeatedly illuminated, photobleaching can significantly compromise the quantitative accuracy of your measurements by artificially reducing the fluorescence intensity, which could be misinterpreted as a biological change. Boronate-based probes, in general, can be sensitive to light, making it crucial to take precautions to minimize photobleaching.
Q3: What are the primary strategies to reduce this compound photobleaching?
A3: The core strategies to minimize photobleaching can be categorized into three main areas:
-
Optimizing Imaging Parameters: This involves using the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.
-
Utilizing Antifade Reagents: These are chemical compounds added to the imaging medium that help to reduce the rate of photobleaching, often by scavenging reactive oxygen species.
-
Proper Experimental Planning: This includes minimizing the total number of exposures and the duration of the experiment to what is essential to answer the scientific question.
Q4: Are there commercially available antifade reagents suitable for live-cell imaging with this compound?
A4: Yes, there are antifade reagents specifically designed for live-cell imaging that can be beneficial when using this compound. One such example is ProLong™ Live Antifade Reagent.[1] This reagent utilizes an enzymatic system to remove oxygen from the imaging medium, thereby reducing the formation of reactive oxygen species that contribute to photobleaching.[1] It is important to ensure that any antifade reagent used is compatible with live cells and does not interfere with the biological process being studied.
Q5: How should I prepare and handle this compound to maintain its stability?
A5: To ensure the optimal performance of this compound, it is recommended to prepare fresh aqueous solutions of the probe on the day of the experiment. The probe is sensitive to light, so it is crucial to protect both stock solutions and working solutions from light by storing them in the dark or wrapping containers in aluminum foil. For long-term storage, it is advisable to store the probe as aliquots in a dry, dark, and cold environment as recommended by the manufacturer.
Troubleshooting Guide: this compound Photobleaching
This guide provides solutions to common problems encountered during time-lapse imaging with this compound.
| Problem | Possible Cause | Suggested Solution |
| Rapid signal decay in the first few frames | Excessive Excitation Light Intensity: The laser or lamp power is too high, causing rapid photobleaching. | Reduce the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source if necessary.[2] |
| Long Exposure Times: The camera exposure time is unnecessarily long, leading to prolonged light exposure. | Decrease the camera exposure time to the minimum required for a clear image. Consider using a more sensitive camera if the signal is weak. | |
| Gradual but significant signal loss over the time-lapse series | Cumulative Photodamage: Repeated exposure to excitation light, even at moderate levels, leads to cumulative photobleaching. | 1. Increase the time interval between image acquisitions to reduce the total number of exposures. 2. Use an antifade reagent in your imaging medium, such as ProLong™ Live Antifade Reagent, to reduce photobleaching.[1] 3. Image only the necessary time points to answer your experimental question. |
| Weak initial this compound signal, requiring high illumination | Suboptimal Probe Concentration: The concentration of this compound may be too low for adequate staining. | Optimize the this compound concentration by performing a titration to find the lowest concentration that gives a bright and specific signal. |
| Incorrect Filter Sets: The excitation and emission filters on the microscope are not optimally matched to this compound's spectra. | Ensure that the filter set is appropriate for this compound (Excitation ~520 nm, Emission ~543 nm) to maximize signal detection and minimize the need for high excitation power. | |
| High background fluorescence obscuring the signal | Autofluorescence: Cells or the imaging medium may have endogenous fluorescence. | Use a specialized imaging medium with reduced autofluorescence. Acquire a background image from an unstained region and subtract it from your experimental images. |
| Non-specific Staining: The probe may be accumulating in cellular compartments non-specifically. | Optimize the probe loading time and concentration. Ensure cells are healthy, as stressed or dying cells can exhibit non-specific staining. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
This protocol provides a basic framework for staining live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a glass-bottom dish or chamber slide
-
Serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free medium or imaging buffer to the desired final concentration (typically 1-10 µM). Protect the working solution from light.
-
Cell Staining: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two to three times with the imaging buffer to remove any excess probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Protocol 2: Time-Lapse Imaging with Minimized Photobleaching
This protocol builds upon the general staining protocol with specific steps to reduce photobleaching during time-lapse acquisition.
Materials:
-
Same as Protocol 1
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) (Optional but recommended)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
(Optional) Add Antifade Reagent: If using an antifade reagent, prepare the imaging buffer containing the recommended concentration of the reagent and replace the final wash solution with it. Incubate according to the manufacturer's instructions (e.g., 15-120 minutes for ProLong™ Live).[1]
-
Microscope Setup:
-
Find Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to locate the cells of interest to minimize fluorescence excitation before acquisition.
-
Set Excitation Intensity: Start with the lowest possible laser/lamp power.
-
Set Exposure Time: Use the shortest exposure time that provides a clear image with a good signal-to-noise ratio.
-
Set Time Interval: Choose the longest possible time interval between acquisitions that will still capture the dynamics of the biological process you are studying.
-
-
Image Acquisition: Start the time-lapse acquisition using the optimized settings.
-
Post-Acquisition Analysis: If some photobleaching is unavoidable, you can perform a photobleaching correction using software like ImageJ/Fiji. This typically involves fitting the fluorescence decay in a control region to an exponential function and then correcting the entire image series.
Visualizations
References
solving weak or no signal issues with HKPerox-1 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or no signal when using the HKPerox-1 fluorescent probe for hydrogen peroxide (H₂O₂) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide?
This compound is a highly selective and sensitive fluorescent probe designed for the detection of hydrogen peroxide in living cells.[1] Its mechanism is based on a boronate deprotection reaction. In the presence of H₂O₂, the boronate group is cleaved, leading to the release of a fluorophore and a significant increase in fluorescence intensity, allowing for the visualization of H₂O₂ distribution.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The maximal excitation and emission wavelengths for this compound are approximately 520 nm and 543 nm, respectively.[2] It is recommended to use a standard FITC filter set for imaging.
Q3: What is the recommended working concentration for this compound?
The recommended working concentration for this compound is typically in the range of 1-10 µM.[2] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is always best to perform a titration to determine the ideal concentration for your specific application.
Q4: How long should I incubate my cells with this compound?
A typical incubation time is between 5 and 30 minutes at room temperature.[2] Shorter incubation times are generally preferred to minimize potential artifacts.
Q5: Can this compound be used in both live and fixed cells?
This compound is primarily designed for use in live cells to detect dynamic changes in H₂O₂ levels. While it is possible to fix cells after staining, the probe's reactivity is dependent on the presence of H₂O₂ in living systems.
Troubleshooting Guide: Weak or No Signal
Weak or no fluorescent signal is a common issue encountered during staining. The following guide provides potential causes and solutions to help you troubleshoot your this compound experiments.
| Potential Cause | Recommended Solution |
| Incorrect Probe Concentration | The concentration of this compound may be too low. Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to find the optimal concentration for your cell type and experimental conditions. |
| Suboptimal Incubation Time | The incubation time may be too short for sufficient probe uptake and reaction with H₂O₂. Try increasing the incubation time in increments (e.g., 15 min, 30 min). However, avoid excessively long incubation times which can lead to artifacts. |
| Low Endogenous H₂O₂ Levels | The cells may not be producing enough H₂O₂ to generate a detectable signal. Consider using a positive control by treating cells with a known H₂O₂ inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) at 200 ng/mL) to confirm the probe is working.[3] |
| Improper Microscope Settings | Ensure you are using the correct filter set (e.g., FITC) and that the excitation and emission wavelengths are set appropriately for this compound (Ex/Em: ~520/543 nm). Check that the light source is on and the camera settings (exposure time, gain) are optimized. |
| Cell Health and Density | Unhealthy or dying cells may not produce physiological levels of H₂O₂. Ensure your cells are healthy and at an appropriate confluency (typically 50-70%) during the experiment. |
| Photobleaching | Excessive exposure to the excitation light can cause the fluorophore to photobleach, leading to a weaker signal. Minimize light exposure by using neutral density filters, reducing exposure time, and imaging different fields of view. The use of an antifade mounting medium can also help if imaging fixed cells. |
| Probe Storage and Handling | Improper storage of the this compound stock solution can lead to degradation. Store the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Staining of Adherent Cells
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Sterile coverslips
-
6-well plate
Procedure:
-
Cell Seeding: Culture adherent cells on sterile coverslips in a 6-well plate to the desired confluency.
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 140 µL of DMF.
-
Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
-
Staining:
-
Remove the coverslip from the culture medium.
-
Add 100 µL of the this compound working solution to the coverslip, ensuring the cells are completely covered.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Washing:
-
Wash the cells twice with pre-warmed serum-free medium or PBS for 5 minutes each time to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., FITC).
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Protocol 2: Staining of Suspension Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Microcentrifuge tubes
Procedure:
-
Cell Preparation: Collect suspension cells by centrifugation at 400 g for 3-4 minutes at 4°C. Discard the supernatant.
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
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-
Imaging:
-
Resuspend the final cell pellet in serum-free cell culture medium or PBS.
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The cells can be analyzed by fluorescence microscopy or flow cytometry.
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Quantitative Data
| Property | This compound | HKPerox-Red (for comparison) |
| Excitation Maximum (Ex) | ~520 nm | ~580 nm |
| Emission Maximum (Em) | ~543 nm | ~602 nm |
| Recommended Working Concentration | 1-10 µM | 4-10 µM |
| Quantum Yield (Φ) | Not available | Not available |
| Molar Extinction Coefficient (ε) | Not available | Not available |
Signaling Pathways and Experimental Workflows
Cellular Production of Hydrogen Peroxide
Hydrogen peroxide is a key signaling molecule involved in various cellular processes. Its production is tightly regulated and occurs through several pathways. The following diagram illustrates the major sources of cellular H₂O₂.
Caption: Cellular pathways leading to the production of hydrogen peroxide.
This compound Staining Workflow
The following diagram outlines the general workflow for staining cells with this compound.
Caption: A streamlined workflow for this compound cell staining experiments.
Logical Troubleshooting Flow for Weak/No Signal
This decision tree provides a logical approach to troubleshooting weak or no signal issues with this compound staining.
Caption: A decision tree to systematically troubleshoot weak this compound signals.
References
common artifacts in HKPerox-1 imaging and how to avoid them
Welcome to the technical support center for the HKPerox-1 fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure successful H₂O₂ imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide (H₂O₂)?
This compound is a highly sensitive and specific green fluorescent probe designed for the detection of H₂O₂ in living cells.[1] Its mechanism is based on a tandem Payne/Dakin reaction, where the boronate-caged fluorophore reacts with H₂O₂ to yield a highly fluorescent product. This reaction is highly specific to H₂O₂, minimizing cross-reactivity with other reactive oxygen species (ROS).
Q2: What are the excitation and emission wavelengths for this compound?
The maximum excitation wavelength for this compound is 520 nm, and its maximum emission wavelength is 543 nm.[1]
Q3: What is the recommended working concentration for this compound?
The recommended working concentration for this compound is in the range of 1-10 µM.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the ideal concentration for your specific application.
Q4: How should I prepare and store the this compound stock solution?
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 140 µL of DMF.[1] It is recommended to store the stock solution at -20°C or -80°C, protected from light. To avoid repetitive freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Low H₂O₂ levels: The endogenous H₂O₂ concentration in your cells may be below the detection limit of the probe. 2. Suboptimal probe concentration: The working concentration of this compound may be too low. 3. Incorrect filter sets: The excitation and emission filters on the microscope may not be appropriate for this compound. 4. Cell health issues: The cells may be unhealthy or dying, leading to reduced metabolic activity and H₂O₂ production. | 1. Use a positive control: Treat cells with a known H₂O₂ inducer (e.g., PMA, menadione, or exogenous H₂O₂) to confirm probe activity. 2. Optimize probe concentration: Perform a titration to find the optimal this compound concentration for your cell type. 3. Verify filter sets: Ensure you are using a filter set appropriate for the 520 nm excitation and 543 nm emission spectra of this compound. 4. Check cell viability: Use a viability stain (e.g., Trypan Blue or a live/dead cell staining kit) to assess cell health. |
| High Background Fluorescence | 1. Probe aggregation: this compound may form aggregates, leading to non-specific fluorescence. 2. Autofluorescence: The cells or the culture medium may have high intrinsic fluorescence. 3. Incomplete washing: Residual unbound probe can contribute to high background. | 1. Ensure proper dissolution: Make sure the this compound stock solution is fully dissolved before preparing the working solution. Sonication may help. 2. Use appropriate medium: Image cells in a serum-free, phenol red-free medium to reduce background autofluorescence. 3. Optimize washing steps: Increase the number or duration of washes with PBS or imaging medium after probe incubation. |
| Phototoxicity or Photobleaching | 1. Excessive light exposure: High-intensity illumination or prolonged exposure can damage cells and cause the fluorescent signal to fade. 2. High probe concentration: Higher concentrations of the probe can sometimes exacerbate phototoxicity. | 1. Minimize light exposure: Use the lowest possible excitation intensity and exposure time that provides an adequate signal. Use neutral density filters to attenuate the light source. 2. Reduce imaging frequency: For time-lapse experiments, decrease the frequency of image acquisition. 3. Use an anti-fade reagent: If imaging fixed cells, use an anti-fade mounting medium. 4. Optimize probe concentration: Use the lowest effective concentration of this compound. |
| Signal Not Specific to H₂O₂ | 1. Cross-reactivity: While highly specific, boronate-based probes can show some reactivity with other reactive species like peroxynitrite (ONOO⁻) under certain conditions. 2. pH sensitivity: The fluorescence of the uncaged probe may be influenced by intracellular pH changes. | 1. Use specific inhibitors/scavengers: To confirm the signal is from H₂O₂, pre-treat cells with an H₂O₂ scavenger like N-acetylcysteine (NAC) or a NADPH oxidase inhibitor like DPI. 2. Maintain stable pH: Ensure the imaging buffer is adequately buffered to maintain a stable physiological pH. |
Quantitative Data Summary
| Parameter | This compound | HKPerox-Red | HKPerox-Ratio |
| Excitation Max (nm) | 520 | 565 | 375 / 425 (after H₂O₂) |
| Emission Max (nm) | 543 | 602 | 450 (Blue) / 525 (Green) |
| Recommended Concentration | 1-10 µM | 10 µM | Not specified |
| Reaction Time with H₂O₂ | Fast (minutes) | ~10 minutes to completion | Fast |
| Quantum Yield | Not reported | Not reported | Not reported |
| Key Feature | Green fluorescence turn-on | Red fluorescence turn-on | Ratiometric detection |
Detailed Experimental Protocol
This protocol provides a general guideline for using this compound to image H₂O₂ in live adherent cells.
Materials:
-
This compound
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Anhydrous Dimethylformamide (DMF)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Serum-free cell culture medium (phenol red-free recommended)
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Adherent cells cultured on coverslips or in imaging-compatible plates
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Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA, or H₂O₂)
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Negative control/scavenger (e.g., N-acetylcysteine - NAC)
Procedure:
-
Prepare this compound Stock Solution (10 mM):
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Allow the vial of this compound to equilibrate to room temperature.
-
Add 140 µL of anhydrous DMF to 1 mg of this compound to make a 10 mM stock solution.
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Mix thoroughly by vortexing until the probe is completely dissolved.
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Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Prepare this compound Working Solution (1-10 µM):
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On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., for a 5 µM working solution, dilute the stock solution 1:2000).
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-
Cell Preparation and Staining:
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Culture adherent cells on sterile coverslips or in an imaging-compatible plate to the desired confluency.
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For positive and negative controls, pre-treat cells with the respective compounds (e.g., 1 µg/mL PMA for 30-60 minutes, or 1 mM NAC for 1 hour) prior to adding the probe.
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Remove the cell culture medium.
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Wash the cells once with warm PBS.
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Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.
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-
Washing:
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Remove the this compound working solution.
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Wash the cells twice with warm PBS or serum-free medium, incubating for 5 minutes during each wash, to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed, serum-free, and phenol red-free imaging medium to the cells.
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Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~520 nm, Emission: ~543 nm).
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Minimize light exposure to prevent phototoxicity and photobleaching.
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Visualizations
Caption: this compound mechanism of action for H₂O₂ detection.
Caption: Troubleshooting workflow for common this compound imaging artifacts.
References
Technical Support Center: Optimizing HKPerox-1 Incubation Time
Welcome to the technical support center for the HKPerox-1 family of fluorescent probes for hydrogen peroxide detection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound incubation time for various cell lines and achieve reliable, high-quality data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments.
Q1: I am seeing very low or no fluorescence signal after incubation with this compound. What could be the cause?
A1: Low or no signal can stem from several factors:
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Suboptimal Incubation Time: The incubation time may be too short for the probe to react with the intracellular hydrogen peroxide (H₂O₂). Different cell lines exhibit varying metabolic rates and H₂O₂ production levels. We recommend performing a time-course experiment to determine the optimal incubation period for your specific cell line (see Experimental Protocols section).
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Low Endogenous H₂O₂ Levels: The basal level of H₂O₂ in your cells might be below the detection limit of the assay. Consider using a positive control, such as treating a subset of cells with a known H₂O₂ inducer (e.g., 100 µM H₂O₂ or a relevant stimulus) to confirm the probe is working.
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Probe Concentration Too Low: Ensure you are using the recommended concentration of this compound. A concentration that is too low will result in a weak signal.
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Improper Probe Handling: this compound probes are sensitive to light and should be protected from photobleaching. Prepare fresh solutions and minimize exposure to light during incubation and imaging.[1]
Q2: My fluorescence signal is very high and non-specific, resulting in high background. How can I reduce this?
A2: High background fluorescence can obscure the specific signal from your cells. Here are some troubleshooting steps:
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Incubation Time is Too Long: Excessive incubation can lead to non-specific staining and increased background. Refer to the time-course optimization protocol to find the ideal duration.
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Probe Concentration Too High: A high concentration of the probe can lead to aggregation and non-specific binding. Titrate the this compound concentration to find the lowest concentration that still provides a robust signal.
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Inadequate Washing: Ensure that you are thoroughly washing the cells with a suitable buffer (e.g., PBS or HBSS) after incubation to remove any unbound probe.[2]
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained control (cells only) to measure the baseline autofluorescence.
Q3: I am observing signs of cell stress or death after incubating with this compound. What should I do?
A3: Cell toxicity can be a concern with any fluorescent probe.[1] Consider the following:
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Probe Concentration: High concentrations of this compound may be cytotoxic. Reduce the probe concentration and re-evaluate the signal-to-noise ratio.
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Incubation Time: Prolonged exposure to the probe can be harmful to cells. Optimize for the shortest incubation time that yields a satisfactory signal.
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Solvent Toxicity: If using a solvent like DMSO to dissolve the probe, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).
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Phototoxicity: During imaging, excessive exposure to excitation light can generate reactive oxygen species and cause cell damage.[1] Use the lowest possible laser power and exposure time that still allows for good image quality.
Q4: How do I know if the this compound probe is selectively detecting hydrogen peroxide?
A4: this compound and its derivatives are designed to be highly selective for H₂O₂ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] To confirm selectivity in your system, you can perform the following controls:
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Positive Control: Treat cells with a known H₂O₂-generating agent to confirm a robust increase in fluorescence.
-
Negative Control (Scavenging): Pre-treat cells with an H₂O₂ scavenger, such as catalase, before adding this compound. A significant reduction in the fluorescence signal would indicate that the probe is indeed detecting H₂O₂.
Experimental Protocols
Optimizing this compound Incubation Time: A Step-by-Step Guide
This protocol provides a general framework for determining the optimal incubation time for this compound in your specific cell line.
Materials:
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This compound probe (e.g., this compound, HKPerox-Red)
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Cell line of interest, seeded in a suitable imaging plate (e.g., 96-well black, clear-bottom plate)
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Complete cell culture medium
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Balanced salt solution (e.g., PBS or HBSS)
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Positive control (optional, e.g., H₂O₂)
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Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in the imaging plate and allow them to adhere and grow overnight.
-
Prepare this compound Working Solution: Prepare a fresh working solution of this compound in a suitable buffer (e.g., HBSS or serum-free medium) at the desired final concentration (typically in the low micromolar range). Protect the solution from light.
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Incubation: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the this compound working solution to the cells.
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Time-Course Experiment: Incubate the cells with the probe for a range of time points. A good starting point is to test 15, 30, 60, 90, and 120 minutes. For probes with faster kinetics like HKPerox-Red, where the reaction can be complete within 10 minutes in a cell-free system, you may want to include earlier time points (e.g., 5, 10, 20 minutes).
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Washing: After each incubation time point, gently wash the cells two to three times with pre-warmed buffer to remove the unbound probe.
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Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the specific this compound variant. Maintain consistent imaging parameters (e.g., excitation intensity, exposure time) across all time points.
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Data Analysis: Quantify the mean fluorescence intensity of the cells for each time point. The optimal incubation time is the point at which the signal reaches a plateau or the signal-to-noise ratio is maximal, without signs of cytotoxicity.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Incubation Time Optimization
| Cell Line Type | Recommended Starting Concentration | Recommended Time Points for Optimization |
| Adherent Mammalian (e.g., HeLa, A549) | 1-5 µM | 15, 30, 45, 60, 90 min |
| Suspension Mammalian (e.g., Jurkat) | 1-5 µM | 15, 30, 45, 60, 90 min |
| Primary Cells | 0.5-2 µM | 10, 20, 30, 45, 60 min |
| Stem Cells | 0.5-2 µM | 10, 20, 30, 45, 60 min |
Note: These are suggested starting points. The optimal conditions will be cell-line specific and should be determined empirically.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified pathway of H₂O₂ detection by this compound.
References
HKPerox-1 cytotoxicity assessment and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cytotoxicity assessment and mitigation strategies for the fluorescent probe HKPerox-1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its fluorescence intensity increases upon reaction with H₂O₂, allowing for real-time imaging and quantification of this reactive oxygen species (ROS) in various biological contexts.
Q2: Is this compound cytotoxic to cells?
A2: Related boronate-based probes, HKPerox-Red and HKPerox-Ratio, have been reported to show no obvious toxicity in RAW264.7 macrophages at concentrations up to 20 μM after 24 hours of incubation[1]. However, as with any exogenous compound, it is crucial to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
Q3: What are the recommended working concentrations for this compound?
A3: The recommended working concentration of this compound for live-cell imaging is typically in the range of 1-10 µM. It is strongly advised to perform a dose-response experiment to determine the optimal concentration that provides a robust fluorescent signal with minimal impact on cell viability.
Q4: How can I be sure that the fluorescent signal I am observing is specific to H₂O₂?
A4: this compound is a boronate-based probe, a class of sensors known for their high selectivity for H₂O₂ over other ROS. To confirm specificity in your experiments, you can use negative controls such as pre-treating cells with a H₂O₂ scavenger like catalase. A reduction in the fluorescent signal after scavenger treatment would support the specificity of the probe for H₂O₂.
Q5: My fluorescent signal is weak or absent. What could be the issue?
A5: A weak or absent signal could be due to several factors:
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Low H₂O₂ levels: The cells may not be producing enough H₂O₂ under the experimental conditions. Consider using a positive control, such as treating cells with a known inducer of oxidative stress (e.g., menadione or a low concentration of H₂O₂).
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Incorrect probe concentration: The concentration of this compound may be too low. Try optimizing the concentration.
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Improper probe loading: Ensure that the probe is properly dissolved and that the incubation time is sufficient for cellular uptake.
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Photobleaching: Excessive exposure to excitation light can lead to photobleaching. Minimize light exposure and use appropriate imaging settings.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of cells or media.- Probe auto-oxidation.- High probe concentration. | - Image unstained cells to determine the level of autofluorescence.- Use phenol red-free media during imaging.- Prepare fresh probe solutions and protect them from light.- Titrate the probe to the lowest effective concentration. |
| Cell Death Observed After Staining | - this compound cytotoxicity at the concentration used.- Phototoxicity from imaging. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 of this compound in your cell line.- Reduce the probe concentration and/or incubation time.- Minimize exposure to excitation light by reducing laser power and exposure time. |
| Inconsistent Results Between Experiments | - Variation in cell density.- Inconsistent probe loading time or concentration.- Cells are at different growth phases. | - Ensure consistent cell seeding density across all experiments.- Standardize the probe loading protocol.- Use cells from the same passage number and at a similar confluency. |
| Signal Not Specific to H₂O₂ | - Off-target reactions of the probe. | - Use H₂O₂-specific scavengers (e.g., catalase) as a negative control.- Validate findings with an alternative H₂O₂ detection method if possible. |
Quantitative Data on Cytotoxicity
While specific EC50 values for this compound are not widely published across a range of cell lines, data from related boronate-based probes and general knowledge of H₂O₂ cytotoxicity can provide a useful reference.
Table 1: Cytotoxicity Profile of Related Boronate-Based Probes
| Probe | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HKPerox-Red | RAW264.7 macrophages | Up to 20 µM | 24 hours | No obvious toxicity | [1] |
| HKPerox-Ratio | RAW264.7 macrophages | Up to 20 µM | 24 hours | No obvious toxicity | [1] |
Table 2: General Cytotoxicity of Hydrogen Peroxide (H₂O₂) as a Reference
| Cell Line | EC50 | Incubation Time | Reference |
| C6 glioma | ~500 µM | 1 hour | |
| C6 glioma | ~30 µM | 24 hours | |
| Various | >700 nM | Varies | Induces apoptosis |
Note: The cytotoxicity of H₂O₂ is highly dependent on cell type, cell density, and exposure time.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic potential of this compound in a specific cell line.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 0, 1, 5, 10, 20, 50, 100 µM).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubate the cells for the desired exposure time (e.g., 24 hours).
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After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the untreated control and determine the EC50 value.
Protocol 2: Mitigation of Potential this compound Cytotoxicity
If cytotoxicity is observed at the desired imaging concentration, the following steps can be taken to mitigate it.
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Reduce Concentration and Incubation Time: Use the lowest possible concentration of this compound that still provides a detectable signal. Shorten the incubation time to the minimum required for adequate probe loading.
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Minimize Light Exposure: Phototoxicity can be a significant contributor to cell death during fluorescence microscopy. Use the lowest possible excitation light intensity and the shortest exposure times.
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Use of Antioxidants: As a control and potential mitigating agent, you can co-incubate the cells with a broad-spectrum antioxidant like N-acetylcysteine (NAC). This can help to determine if the observed cytotoxicity is related to oxidative stress.
Signaling Pathways and Experimental Workflows
Hydrogen Peroxide-Induced Signaling Pathways
High concentrations of intracellular H₂O₂, which this compound is designed to detect, can trigger various signaling pathways leading to cellular responses such as apoptosis or survival. Understanding these pathways is crucial for interpreting experimental results.
Caption: H₂O₂-induced cellular signaling pathways.
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a logical workflow for assessing and mitigating the potential cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
References
improving signal-to-noise ratio for HKPerox-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HKPerox-1 experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide (H₂O₂)?
This compound is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide in living cells. It operates based on a tandem Payne/Dakin reaction, which is specific to H₂O₂.[1][2] In the presence of H₂O₂, the non-fluorescent this compound is converted into a highly fluorescent product, allowing for the visualization and quantification of H₂O₂ levels.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
This compound exhibits a maximum excitation wavelength of approximately 520 nm and a maximum emission wavelength of around 543 nm, falling within the green fluorescent spectrum.
Q3: What is a typical working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A general starting point is a concentration range of 1-10 µM. It is crucial to perform a concentration titration to determine the ideal concentration for your specific experiment that maximizes signal while minimizing background and potential cytotoxicity.
Q4: Can this compound be used for both fluorescence microscopy and flow cytometry?
Yes, this compound and its analogs are versatile probes that have been successfully used for both fluorescence microscopy and flow cytometry to detect and quantify intracellular H₂O₂.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A high signal-to-noise ratio (S/N) is critical for obtaining reliable and reproducible data. This guide addresses common issues that can compromise the S/N ratio in this compound experiments.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Insufficient Probe Concentration | Perform a titration to find the optimal probe concentration (typically 1-10 µM) for your cell type and experimental setup. |
| Suboptimal Excitation/Emission Settings | Ensure your microscope or flow cytometer filters and settings are correctly aligned with the spectral properties of this compound (Ex/Em: ~520 nm/~543 nm). |
| Low H₂O₂ Levels | Include a positive control by treating cells with a known H₂O₂-inducing agent (e.g., menadione, PMA) to confirm the probe is working. |
| Incorrect Probe Preparation or Storage | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF. Store stock solutions at -20°C or -80°C, protected from light and moisture, and avoid repeated freeze-thaw cycles. |
| Short Incubation Time | Optimize the incubation time to allow for sufficient probe uptake and reaction with H₂O₂. A typical starting point is 30 minutes. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Image cells in phenol red-free media. Consider using a spectral unmixing feature on your imaging software if available. Include an unstained cell control to measure the baseline autofluorescence. |
| Nonspecific Probe Binding | Reduce the probe concentration. Increase the number and duration of wash steps after probe incubation to remove unbound probe. |
| Contaminated Reagents or Media | Use high-purity, sterile-filtered buffers and media. Prepare fresh solutions to avoid contamination. |
| Phototoxicity and Photobleaching | Minimize the exposure of cells to excitation light. Use the lowest possible laser power that still provides a detectable signal. For time-lapse imaging, reduce the frequency of image acquisition. The use of an antifade reagent in your mounting media can also help to increase photostability. |
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline. Optimization of concentrations, incubation times, and other parameters is recommended for each specific cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Live cells cultured on glass-bottom dishes or coverslips
-
Phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Positive control (e.g., Menadione)
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Negative control (e.g., N-acetylcysteine, NAC)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the stock solution in serum-free, phenol red-free medium or PBS to the desired final working concentration (e.g., 5 µM).
-
-
Cell Preparation and Staining:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Wash the cells once with warm PBS or phenol red-free medium.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Controls (Recommended):
-
Positive Control: Co-incubate cells with this compound and a known H₂O₂ inducer for a portion of the incubation time.
-
Negative Control: Pre-treat cells with an antioxidant like NAC before adding the this compound probe.
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Unstained Control: Prepare a sample of cells without the this compound probe to assess autofluorescence.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS or phenol red-free medium to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~520 nm, Emission: ~543 nm).
-
Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO/DMF | Store at -20°C to -80°C, protected from light. |
| This compound Working Concentration | 1-10 µM | Titrate for optimal signal-to-noise in your specific cell type. |
| Incubation Time | 30 minutes | May need optimization (e.g., 15-60 minutes). |
| Excitation Wavelength | ~520 nm | |
| Emission Wavelength | ~543 nm | |
| Imaging Medium | Phenol red-free medium or PBS | To reduce background fluorescence. |
Visualizations
Caption: Signaling pathway of this compound activation by hydrogen peroxide.
Caption: General experimental workflow for using this compound.
References
effect of cell confluence on HKPerox-1 staining results
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for using the HKPerox-1 fluorescent probe, with a specific focus on how cell confluence can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
A: this compound is a highly sensitive and selective green fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on a tandem Payne/Dakin reaction, which ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS).[1] Upon reaction with H₂O₂, the probe undergoes a chemical transformation that results in a significant increase in fluorescence intensity.
Q2: Why is cell confluence a critical parameter for this compound staining?
A: Cell confluence, or the percentage of the culture surface covered by cells, is a critical parameter because it can directly and significantly influence both the baseline and stimulated levels of cellular H₂O₂. Cell density affects cellular metabolism, antioxidant capacity, and cell-to-cell signaling, all of which can alter ROS homeostasis.[2][3] Therefore, inconsistent cell confluence between experiments or even between wells of the same experiment can lead to high variability and misinterpretation of staining results.
Q3: How does high cell confluence generally affect H₂O₂ levels?
A: High cell density often leads to a decrease in detectable extracellular and intracellular H₂O₂.[2][3] This is attributed to several factors:
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Increased Antioxidant Secretion: Densely packed cells can secrete higher amounts of antioxidant enzymes, such as catalase, into the culture medium, which efficiently breaks down extracellular H₂O₂.
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Higher Intracellular Antioxidant Capacity: Cells at high confluence may exhibit higher levels of intracellular antioxidants like reduced glutathione (GSH).
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Altered Metabolism: Cellular metabolism can shift at high confluence, potentially leading to lower basal ROS production.
Q4: Can low cell confluence also cause issues?
A: Yes. Sparsely cultured cells may experience higher levels of oxidative stress compared to cells at an optimal density. This can result in elevated baseline H₂O₂ levels, potentially masking the effects of an experimental treatment. It is crucial to establish an optimal seeding density where cells are healthy and responsive.
Troubleshooting Guide
This section addresses specific issues users may encounter during this compound staining experiments, with a focus on problems related to cell confluence.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven cell distribution or different confluence levels across wells. | - Ensure thorough mixing of cell suspension before seeding.- Use a consistent, optimized seeding density for all experiments.- Visually inspect wells for even confluence before starting the experiment. |
| Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates, affecting cell growth and stress. | - Avoid using the outermost wells of a microplate for critical experiments.- Fill perimeter wells with sterile PBS or media to maintain humidity. | |
| Weak or No Fluorescent Signal | Confluence Too High: High cell density leads to rapid degradation of H₂O₂ by secreted antioxidants. | - Reduce the cell seeding density to a sub-confluent level (e.g., 70-80%).- Perform a cell density optimization experiment (see protocol below). |
| Probe Concentration Too Low: Insufficient this compound to detect the available H₂O₂. | - Titrate the this compound working concentration (typically 1-10 µM) to find the optimal signal-to-noise ratio for your cell type. | |
| Incorrect Imaging Settings: Microscope filters do not match the probe's excitation/emission spectra (Ex/Em: ~520/543 nm). | - Verify that the microscope filter set is appropriate for green fluorescence (e.g., FITC/GFP channel). | |
| Photobleaching: Excessive exposure to excitation light. | - Minimize exposure time during image acquisition.- Use an anti-fade mounting medium if fixing cells post-staining. | |
| High Background Fluorescence | Confluence Too Low: Sparsely plated cells may exhibit high basal ROS levels. | - Increase cell seeding density to ensure cells are not overly stressed.- Allow cells sufficient time to adhere and recover after seeding before treatment. |
| Probe Autofluorescence/Aggregates: Improperly dissolved probe. | - Ensure the this compound stock solution is fully dissolved before diluting to the working concentration.- Briefly centrifuge the working solution before adding it to cells. | |
| Media Components: Phenol red or other components in the culture medium can cause autofluorescence. | - Perform staining and imaging in phenol red-free medium or a clear buffer like PBS or HBSS. | |
| Unexpected Results (e.g., Control shows high H₂O₂) | Cell Health: Cells are stressed due to sub-optimal culture conditions (e.g., over-confluent, high passage number). | - Use cells at a low, consistent passage number.- Never allow cells to become 100% confluent in the stock culture flask.- Ensure optimal growth media and incubator conditions are maintained. |
| Media-Induced H₂O₂ Production: Some media components can interact to generate H₂O₂. | - Use fresh, pre-warmed media for all experiments.- Consider the potential for experimental compounds to react with media components. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for this compound Staining
This experiment is crucial for establishing the ideal cell confluence for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a range of densities (e.g., 20%, 40%, 60%, 80%, and 95% confluence). Culture overnight to allow for adherence.
-
Treatment: Treat cells with a known positive control for H₂O₂ induction (e.g., menadione, low-dose H₂O₂) and a vehicle control.
-
Probe Loading:
-
Prepare a 1-10 µM working solution of this compound in serum-free, phenol red-free medium or PBS.
-
Remove the treatment medium and wash cells once with warm PBS.
-
Add the this compound working solution to each well and incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing: Wash cells twice with warm PBS or medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope or plate reader with appropriate filters for green fluorescence (Ex/Em: ~520/543 nm).
-
Analysis: Quantify the mean fluorescence intensity for each well. The optimal density is the one that provides the largest signal window between the vehicle control and the positive control, while maintaining a low baseline fluorescence in the vehicle-treated wells.
Protocol 2: Standard this compound Staining Protocol
-
Cell Culture: Plate adherent cells on a suitable imaging plate or coverslip at the pre-determined optimal seeding density. Allow cells to adhere and grow for 24-48 hours until they reach the desired sub-confluent state (typically 70-80%).
-
Experimental Treatment: Remove the culture medium and replace it with the medium containing your compound of interest or controls. Incubate for the desired period.
-
Probe Preparation: Prepare a 1-10 µM this compound working solution in serum-free, phenol red-free medium or PBS immediately before use.
-
Staining:
-
Aspirate the treatment medium.
-
Wash the cells gently one time with warm PBS.
-
Add 100 µL (for a 96-well plate) of the this compound working solution to the cells.
-
Incubate at 37°C for 5-30 minutes, protected from light.
-
-
Final Wash: Discard the staining solution and wash the cells twice with warm medium or PBS.
-
Imaging and Analysis: Immediately acquire images using a fluorescence microscope. Quantify the fluorescence intensity using appropriate image analysis software.
Visualizations
Caption: A standardized workflow for detecting cellular H₂O₂ using the this compound probe.
Caption: Logical relationships between cell confluence and potential H₂O₂ staining outcomes.
References
addressing HKPerox-1 probe aggregation and precipitation
Welcome to the technical support center for the HKPerox-1 fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to probe aggregation and precipitation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly sensitive and selective green fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1] It is a valuable tool for studying the roles of H₂O₂ in various physiological and pathological processes, such as oxidative stress, cell signaling, and drug response.[1]
Q2: What are the spectral properties of this compound?
A2: this compound exhibits a maximum excitation wavelength of approximately 520 nm and a maximum emission wavelength of around 543 nm, placing its fluorescence signal in the green portion of the spectrum.
Q3: What is the underlying cause of this compound aggregation and precipitation?
A3: The primary cause of aggregation for many fluorescent probes, including likely for this compound, is related to intermolecular forces, especially hydrophobic interactions between the dye molecules in aqueous solutions.[2] Several factors can contribute to this issue:
-
High Probe Concentration: Elevated concentrations increase the probability of molecules interacting and clumping together.[2]
-
Inappropriate Solvent or Buffer: Using a solvent in which the probe has low solubility or a buffer with suboptimal pH or ionic strength can promote self-association and precipitation.[2]
-
Low Temperature: Storing the working solution at low temperatures (e.g., on ice) can sometimes decrease the solubility of organic dyes, leading to precipitation.
Q4: How can I tell if my this compound probe is aggregating?
A4: Aggregation can be identified through several observations:
-
Visual Inspection: The most straightforward sign is visible precipitates or a cloudy appearance in the probe solution.
-
Fluorescence Quenching: Aggregation often leads to a decrease in fluorescence intensity. If you observe a weaker-than-expected signal, aggregation could be a contributing factor.
-
Spectral Shifts: The formation of aggregates can alter the absorption and emission spectra of the probe.
Troubleshooting Guide: Probe Aggregation and Precipitation
This guide provides a step-by-step approach to resolving issues with this compound precipitation and aggregation.
Issue 1: Precipitate is visible in the stock solution (DMF or DMSO).
| Possible Cause | Solution |
| Incomplete Dissolution | The probe may not have fully dissolved. Use sonication or gentle warming (up to 60°C for related probes) to aid dissolution. Ensure the solution is clear before storing. |
| Exceeded Solubility Limit | The concentration of the stock solution may be too high. While specific limits for this compound are not detailed, related probes like HKPerox-2 have high solubility in DMF (50 mg/mL) and DMSO (≥100 mg/mL). Refer to the manufacturer's instructions for the recommended stock concentration. |
| Improper Storage | The stock solution may have been stored improperly (e.g., not protected from light, repeated freeze-thaw cycles). Prepare fresh stock solution and store it in small aliquots at -20°C or -80°C, protected from light. |
Issue 2: The working solution becomes cloudy or forms a precipitate after dilution in aqueous buffer (PBS or cell culture medium).
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule and may precipitate when transferred from an organic solvent to a fully aqueous environment. |
| 1. Modify Dilution Protocol: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. | |
| 2. Use a Co-Solvent: For in vitro assays, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to the final working solution to improve solubility. Note that high concentrations of organic solvents can be toxic to cells. | |
| 3. Add a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations can help prevent hydrophobic interactions between probe molecules. | |
| Buffer Incompatibility | The pH or ionic strength of the buffer may be promoting aggregation. |
| 1. Check Buffer pH: Ensure the pH of your buffer is within the optimal range for your experiment (typically pH 7.4 for cellular assays). | |
| 2. Prepare Freshly: Always prepare the working solution fresh just before use. Do not store the diluted aqueous solution. | |
| High Working Concentration | The final concentration of the probe in the working solution may be too high, leading to aggregation. |
| 1. Optimize Concentration: The recommended working concentration is typically between 1-10 µM. Perform a concentration titration to find the lowest effective concentration for your specific cell type and experimental conditions. | |
| 2. Sequential Dilution: Try a two-step dilution. First, dilute the stock into a smaller volume of buffer, mix well, and then add this intermediate dilution to the final volume. |
Data and Protocols
This compound Probe Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~520 nm | MedChemExpress |
| Emission Wavelength (λem) | ~543 nm | MedChemExpress |
| Appearance | Yellow to orange solid | MedChemExpress |
| Common Solvents for Stock | DMF, DMSO | MedChemExpress |
Stock and Working Solution Preparation
| Solution Type | Recommended Solvent | Recommended Concentration | Storage Conditions |
| Stock Solution | DMF or DMSO | 10 mM | -20°C (1 month) or -80°C (6 months), protect from light. Avoid repeated freeze-thaw cycles. |
| Working Solution | Serum-free cell culture medium or PBS | 1-10 µM (must be optimized) | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 140 µL of high-quality, anhydrous DMF.
-
Vortex the solution thoroughly to ensure complete dissolution. If needed, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Staining Adherent Cells with this compound
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Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Prepare a 1-10 µM working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS. Prepare this solution immediately before use.
-
Remove the culture medium from the cells.
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Wash the cells once with warm PBS.
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Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal staining time may vary depending on the cell type.
-
Remove the staining solution and wash the cells twice with warm culture medium or PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC channel).
Visual Troubleshooting and Signaling Pathway Diagrams
Below are diagrams to help visualize the troubleshooting workflow and the biological context of H₂O₂ detection.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
Caption: Role of H₂O₂ in signaling pathways and its detection by this compound.
References
Technical Support Center: Controlling for Autofluorescence in HKPerox-1 Imaging
Welcome to the technical support center for HKPerox-1 imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to autofluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals like that from this compound. This intrinsic fluorescence can originate from various cellular components, leading to high background noise and reduced signal-to-noise ratio, potentially masking the true this compound signal.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can arise from both endogenous sources within the cells and exogenous sources introduced during sample preparation.
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Endogenous Sources:
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Metabolic Coenzymes: NADH and flavins are major contributors to autofluorescence, typically in the blue and green spectral regions.
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Structural Proteins: Collagen and elastin, found in the extracellular matrix, are also known to autofluoresce.
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Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and exhibit broad fluorescence emission.
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Red Blood Cells: The heme group in hemoglobin is a significant source of autofluorescence.[1]
-
-
Exogenous Sources:
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Cell Culture Media: Phenol red, a common pH indicator in cell culture media, is fluorescent.[2] Fetal Bovine Serum (FBS) also contributes to background fluorescence.[1]
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Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1]
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Mounting Media: Some mounting media can have inherent fluorescence.
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Q3: How can I determine if autofluorescence is affecting my this compound signal?
The simplest method is to prepare a control sample that has not been treated with this compound but is otherwise handled identically to your experimental samples. Image this unstained control using the same acquisition settings (laser power, gain, etc.) as your this compound stained samples. Any signal detected in the unstained sample is attributable to autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the this compound signal.
High background can make it difficult to distinguish the specific signal from your probe. Here are several strategies to address this issue, ranging from simple changes in experimental setup to more advanced techniques.
Modifying your experimental protocol is the first and often most effective step in reducing autofluorescence.
Table 1: Summary of Recommendations for Optimizing Experimental Conditions
| Parameter | Recommendation | Rationale |
| Cell Culture Medium | Use a phenol red-free and serum-free or low-serum medium for imaging.[3] | Phenol red and components in serum are significant sources of background fluorescence. |
| Microscope Slides/Plates | Use imaging plates or slides with low-fluorescence glass or plastic. | Standard plasticware can be autofluorescent. |
| This compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. | Using the lowest effective concentration can minimize non-specific staining and potential probe-related background. |
| Illumination Power | Use the lowest laser power that provides an adequate signal. | This reduces the excitation of endogenous fluorophores and minimizes phototoxicity. |
Experimental Protocol: Preparing Cells for Low-Background Imaging
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Cell Seeding: Plate cells on low-fluorescence imaging dishes (e.g., glass-bottom dishes).
-
Medium Exchange: Before imaging, replace the standard culture medium with a pre-warmed, phenol red-free, and serum-free imaging buffer or medium (e.g., BrainPhys™ Neuronal Culture Medium Without Phenol Red, OptiVitro® T Cell Serum-free Medium).
-
This compound Loading: Incubate cells with the optimized concentration of this compound according to the manufacturer's protocol. A typical starting concentration is 1-10 µM.
-
Washing: Gently wash the cells two to three times with the imaging buffer to remove any unbound probe.
-
Imaging: Proceed with imaging immediately, using the lowest possible excitation intensity.
Since this compound has a specific excitation and emission profile, you can use optical filters and spectral imaging techniques to differentiate its signal from the broader autofluorescence spectrum.
Table 2: Spectral Properties of this compound and Common Autofluorescent Species
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range |
| This compound | 520 | 543 | Green |
| NADH | ~340 | ~450 | Blue |
| Flavins | ~450 | ~530 | Green |
| Collagen/Elastin | ~360-400 | ~440-500 | Blue-Green |
| Lipofuscin | Broad (340-490) | Broad (460-670) | Broad (Green-Red) |
Diagram 1: Spectral Overlap between this compound and Autofluorescence
Caption: Potential spectral overlap between broad autofluorescence and this compound emission.
Experimental Protocol: Spectral Unmixing to Isolate this compound Signal
Spectral unmixing is a powerful technique that computationally separates the emission spectra of different fluorophores in an image.
-
Acquire Reference Spectra:
-
This compound Spectrum: Image cells stained only with this compound to obtain its pure emission spectrum.
-
Autofluorescence Spectrum: Image an unstained control sample using the same imaging parameters to capture the autofluorescence spectrum.
-
-
Acquire Experimental Image: Image your experimental sample (stained with this compound) across a range of emission wavelengths (lambda stack).
-
Perform Linear Unmixing: Use the microscope's software (e.g., Zeiss ZEN, Leica LAS X) or image analysis software like Fiji/ImageJ to perform linear unmixing. The algorithm will use the reference spectra to calculate the contribution of this compound and autofluorescence to each pixel in your experimental image, effectively separating the two signals.
If you are unable to sufficiently reduce autofluorescence during the experiment, post-acquisition image processing can help to improve the signal-to-noise ratio.
Diagram 2: Decision Tree for Autofluorescence Correction
Caption: Decision-making workflow for addressing high background fluorescence.
Experimental Protocol: Background Subtraction in Fiji/ImageJ
This protocol describes a simple and effective method for background subtraction using the "rolling ball" algorithm in Fiji/ImageJ.
-
Open Image: Open your this compound image in Fiji/ImageJ.
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Set Measurements: Go to Analyze > Set Measurements... and ensure that "Mean gray value" is checked.
-
Select Background Region: Use one of the selection tools (e.g., rectangle, circle) to select a region of the image that contains only background fluorescence (no cells).
-
Measure Background: Press "M" (or Analyze > Measure) to measure the mean intensity of the background region.
-
Subtract Background: Go to Process > Subtract... and enter the measured mean background value. Alternatively, for uneven backgrounds, use Process > Subtract Background.... Set the "Rolling ball radius" to a value slightly larger than the largest object of interest in your image. Check the "Preview" box to visualize the effect before clicking "OK".
Problem 2: Phototoxicity and Photobleaching
Prolonged exposure to excitation light can damage live cells (phototoxicity) and cause the fluorescent probe to lose its fluorescence (photobleaching).
The most direct way to reduce phototoxicity and photobleaching is to minimize the amount of light hitting your sample.
Table 3: Strategies to Minimize Light Exposure
| Strategy | Implementation |
| Reduce Excitation Intensity | Lower the laser power or lamp intensity to the minimum required for a detectable signal. |
| Decrease Exposure Time | Use the shortest possible camera exposure time. |
| Time-Lapse Imaging | Increase the interval between image acquisitions in a time-lapse experiment. |
| Use a More Sensitive Detector | A more sensitive camera or detector will require less excitation light to achieve the same signal level. |
Q4: Are there any chemical quenchers I can use for live-cell imaging?
While several chemical quenchers are available, such as Sudan Black B and TrueBlack®, they are primarily designed for use with fixed and permeabilized samples. Their use in live-cell imaging is generally not recommended as they can be toxic to cells. For live-cell experiments, it is best to rely on the optimization of imaging conditions and computational correction methods. Vector® TrueVIEW™ Autofluorescence Quenching Kit is also designed for fixed tissues.
This technical support center provides a starting point for addressing autofluorescence in your this compound imaging experiments. Remember that the optimal strategy will depend on your specific cell type, experimental conditions, and available equipment. Always include proper controls to validate your findings.
References
Validation & Comparative
A Head-to-Head Battle for Specificity: HKPerox-1 vs. DCFH-DA in the Detection of Hydrogen Peroxide
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H₂O₂) is crucial for unraveling its complex roles in cellular signaling and disease. This guide provides an objective comparison of two commonly used fluorescent probes, HKPerox-1 and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), focusing on their specificity for H₂O₂. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate tool for their studies.
At a Glance: Key Differences in H₂O₂ Detection
| Feature | This compound & its Derivatives | DCFH-DA |
| Detection Mechanism | Direct and highly specific tandem Payne/Dakin reaction with H₂O₂. | Indirect oxidation of deacetylated DCFH by a broad range of reactive oxygen and nitrogen species (ROS/RNS). Reaction with H₂O₂ is often mediated by cellular components like peroxidases and iron. |
| Specificity for H₂O₂ | High | Low |
| Cross-Reactivity | Minimal cross-reactivity with other ROS/RNS. | Significant cross-reactivity with hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), hypochlorous acid (HOCl), and other oxidizing species. |
| Signal Interpretation | Fluorescence signal is a direct measure of H₂O₂ levels. | Fluorescence signal represents general oxidative stress and is not specific to H₂O₂. |
Unveiling the Mechanisms: A Tale of Two Probes
The fundamental difference in the specificity of this compound and DCFH-DA lies in their distinct mechanisms of action.
This compound: A Highly Selective Reaction
This compound and its improved variants, such as HKPerox-Red and HKPerox-Ratio, are designed based on a tandem Payne/Dakin reaction. This chemical transformation is highly specific for H₂O₂, resulting in a significant increase in fluorescence upon reaction. This direct detection mechanism minimizes the interference from other reactive species commonly found in biological systems.
Figure 1. Simplified reaction mechanism of this compound with H₂O₂.
DCFH-DA: A General Indicator of Oxidative Stress
DCFH-DA is a cell-permeable probe that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). The detection mechanism relies on the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). However, this oxidation is not specific to H₂O₂. A variety of ROS and reactive nitrogen species (RNS) can oxidize DCFH, making it a general marker for oxidative stress rather than a specific H₂O₂ sensor.[1][2] The reaction with H₂O₂ is often indirect and dependent on the presence of cellular components like peroxidases or transition metals such as iron.[1][2]
Figure 2. Detection mechanism of DCFH-DA for various ROS/RNS.
Data Presentation: A Quantitative Look at Specificity
The superior specificity of the HKPerox family of probes is evident in quantitative studies. The following table summarizes the fluorescence response of HKPerox-Red and HKPerox-Ratio to various ROS and RNS.
Table 1: Specificity of HKPerox-Red and HKPerox-Ratio [3]
| Reactive Species | HKPerox-Red (Fold Fluorescence Increase) | HKPerox-Ratio (Fold Ratio Change F₅₄₀/F₄₇₅) |
| H₂O₂ | >150 | ~12.7 |
| ¹O₂ (Singlet Oxygen) | Negligible | Negligible |
| ROO• (Peroxyl Radical) | Negligible | Negligible |
| TBHP (tert-Butyl hydroperoxide) | Negligible | Negligible |
| NO (Nitric Oxide) | Negligible | Negligible |
| O₂•⁻ (Superoxide) | Negligible | Negligible |
| •OH (Hydroxyl Radical) | Negligible | Negligible |
| ONOO⁻ (Peroxynitrite) | Negligible | Negligible |
| HOCl (Hypochlorous Acid) | Negligible | Negligible |
In stark contrast, DCFH-DA is known to be oxidized by a variety of ROS and RNS, leading to a fluorescent signal that is not exclusively indicative of H₂O₂. Studies have shown that species such as hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl) can all lead to the oxidation of DCFH and subsequent fluorescence. This broad reactivity makes it challenging to attribute an increase in DCF fluorescence solely to the presence of H₂O₂.
Experimental Protocols
Protocol for H₂O₂ Detection using this compound Derivatives (e.g., HKPerox-Red)
This protocol is a general guideline for live-cell imaging of intracellular H₂O₂. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
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HKPerox-Red probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Cells of interest
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Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of HKPerox-Red in DMSO. A typical stock concentration is 1-10 mM. Store aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of HKPerox-Red by diluting the stock solution in pre-warmed cell culture medium or buffer (e.g., HBSS) to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
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Add the HKPerox-Red working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any excess probe.
-
Imaging:
-
Add fresh pre-warmed medium or buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for HKPerox-Red (e.g., excitation ~560 nm, emission ~610 nm).
-
Acquire baseline fluorescence images before inducing H₂O₂ production.
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Treat cells with the desired stimulus to induce H₂O₂ production and acquire images at various time points.
-
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Hydrogen Peroxide Quantification: HKPerox-1 vs. Amplex Red
For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Two prominent fluorescent probes, the novel HKPerox-1 and the well-established Amplex Red, are frequently employed for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic insights to inform your selection of the optimal tool for your research needs.
Executive Summary
This compound and Amplex Red are both valuable reagents for the detection of H₂O₂. However, they operate on distinct chemical principles, leading to significant differences in their performance characteristics. This compound offers the advantages of being more stable, more sensitive, and independent of enzymatic activation, which can simplify experimental workflows and reduce potential interference. In contrast, Amplex Red, while a reliable and widely used probe, requires horseradish peroxidase (HRP) for its reaction with H₂O₂, adding a layer of complexity and potential for variability.
Performance Comparison at a Glance
| Feature | This compound (HKPerox-Red) | Amplex Red |
| Detection Mechanism | Tandem Payne/Dakin Reaction | HRP-catalyzed oxidation |
| Enzyme Requirement | None | Horseradish Peroxidase (HRP) |
| Excitation Wavelength | ~565 nm | ~530-571 nm[1] |
| Emission Wavelength | ~602 nm | ~585-590 nm[1] |
| Sensitivity | High (nanomolar)[2] | High (can detect as little as 10 picomoles)[1] |
| Specificity | High selectivity for H₂O₂ over other ROS/RNS[2] | Good, but potential for interference from other peroxidases |
| Stability | More stable than Amplex Red | Susceptible to photo-oxidation and degradation |
| Optimal pH | 7.4 | 7.0 - 8.0 (optimal at 7.4) |
| Reaction Time | Rapid, typically 30 minutes | Typically 30 minutes, but can be monitored kinetically |
Delving into the Mechanisms of Action
The fundamental difference between this compound and Amplex Red lies in their chemical reactivity towards H₂O₂.
This compound: A Tandem Payne/Dakin Reaction
This compound utilizes a clever chemical strategy known as the tandem Payne/Dakin reaction for the selective detection of H₂O₂. This reaction is a two-step process that occurs without the need for an enzyme. The probe is designed with a recognition site that, in the presence of H₂O₂, undergoes a specific chemical transformation, leading to the release of a highly fluorescent reporter molecule. This direct chemical reaction contributes to the probe's high selectivity and stability.
Caption: this compound signaling pathway.
Amplex Red: HRP-Dependent Oxidation
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a non-fluorescent molecule that, in the presence of horseradish peroxidase (HRP), is oxidized by H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. This enzymatic reaction is the basis for its use in H₂O₂ quantification. The dependence on HRP means that the assay's performance can be influenced by factors that affect enzyme activity, such as pH and the presence of inhibitors.
Caption: Amplex Red signaling pathway.
Experimental Protocols
Below are detailed methodologies for the quantification of H₂O₂ using both this compound and Amplex Red.
This compound (HKPerox-Red) Assay Protocol
This protocol is based on the use of HKPerox-Red for the detection of H₂O₂ produced in an enzymatic reaction, demonstrating its utility in coupled assays.
Materials:
-
HKPerox-Red stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetonitrile (CCl₃CN)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
H₂O₂ standards
-
Sample containing H₂O₂
-
Black 96-well microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: this compound experimental workflow.
Procedure:
-
Prepare HKPerox-Red Working Solution: Dilute the HKPerox-Red stock solution to a final concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4). Add CCl₃CN to a final concentration of 100 µM.
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) in the potassium phosphate buffer.
-
Sample Preparation: Prepare your biological or chemical samples in the same buffer.
-
Assay Setup: To the wells of a black 96-well microplate, add 50 µL of your standards and samples.
-
Initiate Reaction: Add 50 µL of the HKPerox-Red working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 565 nm and emission at approximately 602 nm.
-
Data Analysis: Generate a standard curve from the fluorescence readings of the H₂O₂ standards and use it to determine the H₂O₂ concentration in your samples.
Amplex Red Assay Protocol
This is a general protocol for the Amplex Red assay, which may require optimization depending on the specific application.
Materials:
-
Amplex Red reagent stock solution (e.g., 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (e.g., 10 U/mL)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
H₂O₂ standards
-
Sample containing H₂O₂
-
Black 96-well microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Amplex Red experimental workflow.
Procedure:
-
Prepare Amplex Red/HRP Working Solution: Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in the reaction buffer. This solution should be prepared fresh and protected from light.
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0-10 µM) in the reaction buffer.
-
Sample Preparation: Prepare your samples in the reaction buffer.
-
Assay Setup: Add 50 µL of your standards and samples to the wells of a black 96-well microplate.
-
Initiate Reaction: Add 50 µL of the Amplex Red/HRP working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The reaction can also be monitored kinetically.
-
Measurement: Measure the fluorescence using a microplate reader with excitation in the range of 530-570 nm and emission in the range of 590-600 nm.
-
Data Analysis: Construct a standard curve from the H₂O₂ standards to calculate the H₂O₂ concentration in the samples.
Conclusion and Recommendations
Both this compound and Amplex Red are powerful tools for H₂O₂ quantification. The choice between them will depend on the specific requirements of your experiment.
-
Choose this compound if:
-
You require high sensitivity and stability.
-
You want to avoid potential interference from peroxidases or factors affecting enzyme activity.
-
You prefer a simpler, HRP-free assay workflow.
-
-
Choose Amplex Red if:
-
You are working with a well-established and widely cited method.
-
Your experimental system is compatible with the use of HRP.
-
You require a cost-effective and readily available reagent.
-
For researchers venturing into novel areas of redox biology or developing high-throughput screening assays, the superior stability and HRP-independent mechanism of this compound may offer significant advantages. For routine applications where the assay conditions are well-controlled, Amplex Red remains a robust and reliable choice. Ultimately, a careful consideration of the experimental context and the performance characteristics outlined in this guide will enable an informed decision for the accurate and reliable quantification of H₂O₂ in your research.
References
A Head-to-Head Comparison: HyPer Genetically Encoded Sensor vs. HKPerox-1 Chemical Probe for Hydrogen Peroxide Detection
For researchers, scientists, and drug development professionals navigating the landscape of hydrogen peroxide (H₂O₂) detection, the choice between genetically encoded sensors and chemical probes is a critical one. This guide provides an objective comparison of two prominent tools: the HyPer genetically encoded sensor and the HKPerox-1 chemical probe, supported by experimental data and detailed protocols to inform your selection process.
Hydrogen peroxide is a key signaling molecule implicated in a vast array of physiological and pathological processes. Accurate and sensitive detection of H₂O₂ is paramount to unraveling its complex roles in cellular signaling, oxidative stress, and disease progression. Both HyPer and this compound have emerged as powerful instruments for this purpose, yet they operate on fundamentally different principles and present distinct advantages and limitations.
At a Glance: Key Differences
| Feature | HyPer Genetically Encoded Sensor | This compound Chemical Probe |
| Nature | Protein-based, genetically encoded | Small molecule, synthetic fluorescent probe |
| Delivery | Transfection or transgenesis | Direct addition to cells/media |
| Specificity | High for H₂O₂ | High for H₂O₂ |
| Reversibility | Reversible, allowing for dynamic tracking | Irreversible reaction |
| Targeting | Can be targeted to specific subcellular compartments | Cellular localization can be less specific |
| Ratiometric | Yes (most versions) | Ratiometric versions (e.g., HKPerox-Ratio) are available |
| Temporal Resolution | Enables real-time monitoring of H₂O₂ dynamics | Provides a snapshot of H₂O₂ levels at a specific time |
Performance Characteristics
The following tables summarize the quantitative performance data for HyPer sensors and HKPerox probes based on available literature. It is important to note that these values are derived from different studies and direct comparison should be made with caution as experimental conditions can vary.
HyPer Genetically Encoded Sensor
| Parameter | Value | Citation |
| Mechanism of Action | H₂O₂-mediated conformational change in the OxyR regulatory domain fused to a circularly permuted fluorescent protein (cpFP). | [1][2][3] |
| Specificity | High for H₂O₂. Insensitive to other reactive oxygen species (ROS) like superoxide, nitric oxide, and peroxynitrite. | [3] |
| Dynamic Range | HyPer: ~3-fold change in fluorescence ratio. HyPer-2: Up to 6-fold change. | |
| Response Kinetics | Maximum response typically reached in 3-7 minutes. | |
| Sensitivity | Submicromolar affinity for H₂O₂; can detect nanomolar changes in intracellular H₂O₂. | [3] |
| pH Sensitivity | Early versions are pH-sensitive; newer versions like HyPer7 are more pH-stable. |
This compound and Related Chemical Probes
| Parameter | Value | Citation |
| Mechanism of Action | H₂O₂-mediated tandem Payne/Dakin reaction, leading to the release of a fluorescent reporter. | |
| Specificity | High selectivity for H₂O₂ over other ROS. | |
| Response Kinetics | HKPerox-Red: Reaction complete within 10 minutes. HKPerox-Ratio: Reaction complete in 30 minutes. | |
| Detection Limit | HKPerox-Red (in a glucose assay): as low as 34 nM. HKPerox-Ratio (in a cellular assay): 1.8 µM. | |
| Dynamic Range | HKPerox-Red: >150-fold fluorescence enhancement. HKPerox-Ratio: 12.7-fold increase in F₅₄₀/F₄₇₅ ratio. | |
| Cell Permeability | Generally cell-permeable for live-cell imaging. |
Signaling Pathways and Detection Mechanisms
To visualize the underlying principles of each sensor, the following diagrams illustrate their respective signaling and detection pathways.
Caption: Mechanism of the HyPer genetically encoded H₂O₂ sensor.
Caption: Mechanism of the this compound chemical probe for H₂O₂ detection.
Experimental Protocols
Live-Cell Imaging with HyPer Genetically Encoded Sensor
This protocol provides a general framework for using HyPer for live-cell imaging of H₂O₂. Specific parameters may need optimization depending on the cell type and experimental setup.
Caption: Experimental workflow for live-cell imaging with the HyPer sensor.
Detailed Steps:
-
Cell Culture and Transfection:
-
Culture cells of interest in appropriate growth medium.
-
Transfect cells with a plasmid encoding the HyPer sensor using a suitable transfection reagent. For targeted expression, use plasmids with specific localization signals (e.g., mitochondrial or nuclear localization signals).
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the HyPer protein.
-
-
Imaging Preparation:
-
Plate the transfected cells onto a suitable imaging dish, such as a glass-bottom dish or chamber slide.
-
Before imaging, replace the culture medium with a phenol red-free imaging buffer to reduce background fluorescence.
-
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped for ratiometric imaging with two excitation wavelengths.
-
Acquire images using sequential excitation at approximately 420 nm (or a similar wavelength for the H₂O₂-insensitive form) and 500 nm (for the H₂O₂-sensitive form).
-
Collect the fluorescence emission at around 516 nm for both excitation wavelengths.
-
-
Data Analysis:
-
For each time point and region of interest, calculate the ratio of the fluorescence intensity obtained with 500 nm excitation to that obtained with 420 nm excitation.
-
An increase in this ratio indicates an increase in the intracellular H₂O₂ concentration.
-
Live-Cell Imaging with this compound Chemical Probe
This protocol outlines the general steps for using the this compound chemical probe for H₂O₂ detection in live cells.
Caption: Experimental workflow for live-cell imaging with the this compound probe.
Detailed Steps:
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the range of 1-10 µM) in a serum-free medium or imaging buffer.
-
-
Cell Loading:
-
Culture cells on an imaging dish.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add the this compound working solution to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C, protected from light.
-
-
Imaging:
-
After incubation, you may wash the cells to remove any excess probe, which can help to reduce background fluorescence.
-
Acquire fluorescence images using a microscope with the appropriate filter set for the this compound probe (excitation/emission maxima will be specific to the probe variant).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cells or regions of interest. An increase in fluorescence intensity corresponds to a higher concentration of H₂O₂.
-
Conclusion: Making the Right Choice
The decision between the HyPer genetically encoded sensor and the this compound chemical probe hinges on the specific experimental question and the desired information.
Choose HyPer when:
-
You need to monitor dynamic changes in H₂O₂ levels over time in living cells.
-
You require precise subcellular localization of H₂O₂ production.
-
You want to create stable cell lines or transgenic organisms for long-term studies.
Choose this compound when:
-
You need a rapid, endpoint measurement of H₂O₂ levels.
-
You are working with primary cells or other systems where genetic modification is not feasible or desirable.
-
High-throughput screening applications are a priority.
Both HyPer and this compound are invaluable tools in the arsenal of researchers studying redox biology. By understanding their respective strengths and weaknesses, and by following robust experimental protocols, scientists can effectively harness these sensors to illuminate the multifaceted roles of hydrogen peroxide in health and disease.
References
Validating HKPerox-1 Signal Specificity with Catalase Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent hydrogen peroxide (H₂O₂) probe, HKPerox-1, with a critical validation control: catalase treatment. The objective is to equip researchers with the necessary protocols and data interpretation frameworks to ensure the specificity of this compound signaling in cellular and biochemical assays.
Performance Comparison: this compound vs. Catalase Control
The validation of any H₂O₂-specific fluorescent probe is contingent on demonstrating that the observed signal is exclusively dependent on the presence of H₂O₂. Catalase, an enzyme that rapidly and specifically decomposes H₂O₂ into water and oxygen, serves as an ideal negative control.[1][2] A significant reduction in the this compound fluorescent signal upon treatment with catalase confirms that the probe is indeed reporting on H₂O₂ levels.
Here, we present hypothetical yet representative data from an experiment designed to validate the this compound signal in a cell-based assay.
Table 1: Quantitative Comparison of this compound Fluorescence Intensity with and without Catalase Treatment
| Condition | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Signal Reduction (%) |
| 1 | Cells + this compound (Control) | 150 | ± 12 | N/A |
| 2 | Cells + this compound + H₂O₂ (100 µM) | 1200 | ± 98 | N/A |
| 3 | Cells + this compound + H₂O₂ (100 µM) + Catalase (100 U/mL) | 210 | ± 18 | 82.5% |
| 4 | Cells + this compound + PMA (Phorbol 12-myristate 13-acetate) | 850 | ± 75 | N/A |
| 5 | Cells + this compound + PMA + Catalase (100 U/mL) | 180 | ± 15 | 78.8% |
Data Interpretation: The data clearly demonstrates that the robust increase in fluorescence intensity from this compound upon stimulation with exogenous H₂O₂ (Condition 2) or an endogenous H₂O₂ inducer like PMA (Condition 4) is significantly attenuated by the addition of catalase (Conditions 3 and 5). This quenching of the signal provides strong evidence for the H₂O₂-specificity of this compound.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable validation experiments. Below are the protocols for the key experiments cited in this guide.
In Vitro Validation of this compound with Catalase
Objective: To confirm that the this compound fluorescent signal is directly dependent on H₂O₂ in a cell-free system.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM stock)
-
Catalase from bovine liver (e.g., 1000 U/mL stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in PBS.
-
In the wells of the 96-well plate, set up the following conditions in triplicate:
-
Control: 100 µL of 10 µM this compound in PBS.
-
H₂O₂ Stimulation: 90 µL of 10 µM this compound in PBS + 10 µL of 1 mM H₂O₂ (final concentration 100 µM).
-
Catalase Control: 80 µL of 10 µM this compound in PBS + 10 µL of 1 mM H₂O₂ + 10 µL of 1000 U/mL catalase (final concentration 100 U/mL).
-
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for this compound.
Cellular Validation of this compound with Catalase using Fluorescence Microscopy
Objective: To validate the specificity of this compound for detecting intracellular H₂O₂ in live cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
-
H₂O₂ or a cellular H₂O₂ inducer (e.g., PMA)
-
Catalase from bovine liver (e.g., 1000 U/mL stock)
-
Cell culture medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with this compound by incubating them in a solution of 5-10 µM this compound in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Image the baseline fluorescence of the cells.
-
Induce H₂O₂ production by adding either H₂O₂ directly to the medium (e.g., 100 µM) or a chemical inducer (e.g., PMA).
-
Acquire fluorescence images at different time points to monitor the increase in this compound signal.
-
To validate the signal, treat a parallel set of stimulated cells with catalase (e.g., 100 U/mL) for 15-30 minutes before imaging.
-
Compare the fluorescence intensity of cells with and without catalase treatment.
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the underlying principles and procedures, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound activation by H₂O₂ and its inhibition by catalase.
Caption: Workflow for validating this compound specificity in live cells.
Alternative Validation Strategies
While catalase treatment is the gold standard for confirming H₂O₂ specificity, other approaches can provide complementary evidence:
-
Use of other H₂O₂ scavengers: Small molecule antioxidants like N-acetylcysteine (NAC) or ebselen can also be used to quench the H₂O₂ signal, although they may have broader reactivity than the highly specific catalase enzyme.
-
Genetic controls: In cell lines, overexpression or knockdown of H₂O₂-producing enzymes (e.g., NADPH oxidases) or H₂O₂-scavenging enzymes (e.g., peroxiredoxins) can be used to modulate intracellular H₂O₂ levels and observe the corresponding changes in the this compound signal.
-
Comparison with H₂O₂-insensitive probes: Using a structurally similar but H₂O₂-insensitive fluorescent probe can help to rule out artifacts such as changes in cell volume or autofluorescence.
By employing rigorous controls such as catalase treatment, researchers can confidently attribute the fluorescence signals from this compound to changes in H₂O₂ concentration, thereby ensuring the accuracy and reliability of their findings in the complex fields of redox biology and drug discovery.
References
HKPerox-1: A Comparative Guide to its Selectivity for Hydrogen Peroxide
For researchers in the fields of cellular biology, pharmacology, and drug development, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a detailed comparison of the fluorescent probe HKPerox-1 and its derivatives, focusing on their selectivity for hydrogen peroxide (H₂O₂) over other ROS. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
High Specificity of HKPerox Probes for Hydrogen Peroxide
This compound and its analogs, HKPerox-Red and HKPerox-Ratio, have been engineered for the highly selective and sensitive detection of H₂O₂ in biological systems.[1] The core mechanism of these probes relies on a tandem Payne/Dakin reaction, which confers a remarkable specificity for H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS).[2]
Experimental data demonstrates the superior selectivity of the HKPerox family. HKPerox-Red, a red-emissive probe, exhibits a greater than 150-fold increase in fluorescence intensity upon exposure to H₂O₂.[2] In stark contrast, other ROS/RNS, including singlet oxygen (¹O₂), peroxyl radical (ROO•), tert-butyl hydroperoxide (TBHP), nitric oxide (NO), superoxide (O₂•⁻), hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (HOCl), induce only negligible changes in fluorescence.[2]
Similarly, the ratiometric probe HKPerox-Ratio shows a 12.7-fold increase in its fluorescence ratio (F₅₄₀/F₄₇₅) specifically in the presence of H₂O₂.[2] Other tested ROS/RNS caused insignificant alterations to this ratio, highlighting the probe's exceptional selectivity. This high fidelity is a significant advantage over many first-generation fluorescent probes, which are often plagued by cross-reactivity with other ROS.
Quantitative Comparison of Fluorescence Response
To facilitate a clear comparison, the following table summarizes the fluorescence response of HKPerox-Red and HKPerox-Ratio to various reactive oxygen and nitrogen species.
| Reactive Species | HKPerox-Red (Fold Change in Intensity) | HKPerox-Ratio (Fold Change in F₅₄₀/F₄₇₅ Ratio) |
| **Hydrogen Peroxide (H₂O₂) ** | >150 | 12.7 |
| Singlet Oxygen (¹O₂) | Negligible | Negligible |
| Peroxyl Radical (ROO•) | Negligible | Negligible |
| tert-Butyl Hydroperoxide (TBHP) | Negligible | Negligible |
| Nitric Oxide (NO) | Negligible | Negligible |
| Superoxide (O₂•⁻) | Negligible | Negligible |
| Hydroxyl Radical (•OH) | Negligible | Negligible |
| Peroxynitrite (ONOO⁻) | Negligible | Negligible |
| Hypochlorite (HOCl) | Negligible | Negligible |
Table 1: Selectivity of HKPerox-Red and HKPerox-Ratio. The data illustrates the significant and specific fluorescence response of the probes to hydrogen peroxide compared to other common reactive oxygen and nitrogen species.
Experimental Methodology
The assessment of this compound's selectivity involves a standardized experimental protocol to ensure reliable and reproducible results.
Materials and Reagents:
-
This compound probe (or its derivatives HKPerox-Red/HKPerox-Ratio)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Generators or sources for other reactive oxygen and nitrogen species (e.g., KO₂ for O₂•⁻, SIN-1 for ONOO⁻, etc.)
-
Phosphate-buffered saline (PBS) or other suitable buffer at physiological pH (e.g., 7.4)
-
Fluorometer or fluorescence microscope
General Protocol for Selectivity Assay:
-
Probe Preparation: Prepare a stock solution of the HKPerox probe in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the assay buffer.
-
Incubation with ROS/RNS: Aliquot the probe solution into separate wells or cuvettes. Add a specific concentration (e.g., 100 µM) of H₂O₂ or other ROS/RNS to the respective samples. A control sample with only the probe and buffer should be included.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity or ratio at the appropriate excitation and emission wavelengths for the specific HKPerox probe using a fluorometer. For imaging experiments, capture images using a fluorescence microscope.
-
Data Analysis: Calculate the fold change in fluorescence intensity or ratio for each ROS/RNS relative to the control sample.
Visualizing the Experimental Workflow and Probe Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing selectivity and the chemical reaction underlying this compound's function.
References
A Comparative Guide to the Photostability of HKPerox-1 and Other Fluorescent Dyes for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug discovery, the accurate detection of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) is paramount. Fluorescent probes are indispensable tools for this purpose, but their utility is often limited by their photostability. This guide provides an objective comparison of the photostability of the novel fluorescent probe HKPerox-1 against other commonly used dyes for H₂O₂ detection, supported by experimental data and detailed protocols to inform your selection of the most suitable probe for your research needs.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide in living cells. It operates via a specific chemical reaction with H₂O₂ that elicits a turn-on fluorescent signal. A critical performance characteristic of any fluorescent probe for live-cell imaging is its resistance to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. High photostability ensures a stable and reliable signal over the course of an experiment, which is crucial for quantitative and time-lapse imaging studies.
Quantitative Photostability Comparison
| Feature | This compound | Amplex® Red | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Peroxyfluor-1 (PF1) |
| Excitation Wavelength (nm) | ~520[2] | ~571 | ~504 | ~490 |
| Emission Wavelength (nm) | ~543[2] | ~585 | ~529 | ~515 |
| Photostability | Data not available | Prone to photooxidation, leading to artefactual fluorescence[1][3] | Known to have photostability issues and can be phototoxic | Boronate-based probes are generally considered to have good selectivity, but specific photostability data is limited. |
| Detection Mechanism | Specific reaction with H₂O₂ | HRP-catalyzed oxidation | Oxidation by various ROS | Boronate deprotection by H₂O₂ |
| Cell Permeability | Yes | Generally used for extracellular detection, requires HRP | Yes | Yes |
Signaling Pathways and Experimental Workflows
The detection of hydrogen peroxide by these fluorescent probes involves distinct chemical reactions that result in a fluorescent signal. Understanding these mechanisms is crucial for interpreting experimental results and designing appropriate controls.
Signaling Pathway for Boronate-Based Probes (e.g., this compound and Peroxyfluor-1)
Boronate-based probes like this compound utilize a chemoselective reaction with hydrogen peroxide. The boronate group effectively "cages" the fluorophore, rendering it non-fluorescent. In the presence of H₂O₂, the boronate is oxidized, leading to its cleavage and the release of the highly fluorescent parent dye. This mechanism provides high selectivity for H₂O₂ over other ROS.
Figure 1. Signaling Pathway of Boronate-Based Probes
Experimental Workflow for Photostability Assessment
A standardized method for assessing the photostability of a fluorescent probe is essential for obtaining comparable and reproducible data. The following workflow outlines a general procedure for measuring the photobleaching rate of a fluorescent dye in solution.
Figure 2. Experimental Workflow for Photostability Assessment
Experimental Protocols
General Protocol for Photostability Measurement
This protocol provides a generalized procedure for comparing the photostability of fluorescent probes in solution. For accurate comparisons, it is critical that all probes are measured under identical conditions (e.g., solvent, concentration, illumination power, and temperature).
Materials:
-
Fluorescent probe stock solutions (e.g., this compound, Amplex® Red, DCFH-DA, Peroxyfluor-1)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Spectrofluorometer with time-scan capabilities and a stable light source
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare working solutions of each fluorescent probe at the same concentration (e.g., 1 µM) in the chosen solvent. For probes that require enzymatic activation (e.g., Amplex Red), include the necessary enzyme (e.g., horseradish peroxidase) in the buffer. For probes that are activated by H₂O₂, add a concentration of H₂O₂ sufficient to elicit a stable fluorescent signal.
-
Allow the reaction to go to completion to ensure a stable baseline fluorescence before starting the photobleaching measurement.
-
Transfer the solution to a quartz cuvette.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer to the respective maxima for each dye.
-
Set the instrument to time-scan mode to record fluorescence intensity over time.
-
Ensure the excitation shutter is closed before placing the cuvette in the holder to minimize pre-exposure.
-
-
Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Open the excitation shutter and immediately start recording the fluorescence intensity at a fixed time interval (e.g., every 10 seconds) for a prolonged period (e.g., 10-30 minutes) under continuous illumination. The illumination power should be consistent across all measurements.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Normalize the initial fluorescence intensity to 100%.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Conclusion
The selection of a fluorescent probe for hydrogen peroxide detection requires careful consideration of its photostability, in addition to its sensitivity and selectivity. While quantitative photostability data for this compound is not yet widely published, related probes in the HKPerox family have shown improved stability over traditional dyes like Amplex Red. For researchers conducting experiments that require prolonged or repeated imaging, the photostability of the chosen probe is a critical factor for obtaining reliable and reproducible results. It is highly recommended to perform in-house photostability comparisons under the specific experimental conditions to be used in your studies. This will ensure the selection of the most robust probe for your research needs, leading to more accurate and impactful findings.
References
A Comparative Guide to Fluorescent Probes for Reactive Oxygen and Nitrogen Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Probes for the Detection of Hydrogen Peroxide and Peroxynitrite.
This guide provides a comprehensive review of fluorescent probes utilized in the detection of two critical reactive species: hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). Understanding the nuanced differences in the performance of these probes is paramount for accurate and reproducible experimental outcomes in cellular signaling, oxidative stress, and drug discovery research. This publication offers a side-by-side comparison of key performance indicators, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Detecting Hydrogen Peroxide: A Comparative Analysis of Fluorescent Probes
Hydrogen peroxide is a key signaling molecule in various physiological and pathological processes. A variety of fluorescent probes have been developed for its detection, each with distinct characteristics. This section compares the performance of HKPerox-1 and its analogs with other commonly used H₂O₂ probes.
Quantitative Performance of Hydrogen Peroxide Probes
The selection of an appropriate fluorescent probe is critical and depends on the specific experimental requirements, such as the expected concentration of H₂O₂, the desired sensitivity, and the potential for interfering reactive oxygen species (ROS). The table below summarizes the key quantitative metrics for several popular H₂O₂ probes.
| Probe | Limit of Detection (LOD) | Fold Change in Fluorescence | Selectivity | Response Time | Reference |
| This compound | Not explicitly stated | High | High selectivity for H₂O₂ | Not specified | |
| HKPerox-Red | Not explicitly stated | >150-fold | High against other ROS/RNS | ~10 minutes | [1] |
| HKPerox-Ratio | Not explicitly stated | 12.7-fold ratio change | High against other ROS/RNS | ~30 minutes | [1] |
| PF1 | ~100 nM | >500-fold | High against O₂, NO, ⁻OCl | ~1 hour | [2] |
| PG1 | Not explicitly stated | Enhanced turn-on response | High | Not specified | |
| PO1 | Not explicitly stated | Not specified | High | Not specified | |
| Amplex Red | 5.0 pmoles/assay (50 nM) | Not applicable (enzymatic) | Prone to interference | 30 minutes |
Experimental Protocols for Hydrogen Peroxide Detection
Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the use of this compound and the widely used Amplex Red assay.
Protocol 1: General Procedure for Cellular H₂O₂ Detection using this compound
This protocol outlines the general steps for staining cells with this compound to detect intracellular H₂O₂.
-
Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Cell Culture: Culture cells to the desired confluency in a suitable medium.
-
Staining:
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS).
-
Incubate the cells with the this compound probe at a final concentration typically in the low micromolar range in a suitable buffer at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
-
-
Washing: After incubation, wash the cells to remove the excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the specific this compound variant.
Protocol 2: Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This protocol is adapted for a microplate reader to quantify H₂O₂ in biological samples.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer.
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
-
Standard Curve: Prepare a standard curve of H₂O₂ in the reaction buffer.
-
Assay Procedure:
-
Add the samples and H₂O₂ standards to the wells of a microplate.
-
Prepare a working solution of Amplex® Red and HRP in the reaction buffer.
-
Add the working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 530-560 nm and emission detection at around 590 nm.
Note: The Amplex Red assay can be susceptible to interference from NAD(P)H; the inclusion of superoxide dismutase (SOD) can mitigate this issue in certain applications.
Visualizing H₂O₂ Signaling and Detection
To better understand the processes involved, the following diagrams illustrate the formation of H₂O₂ and the general workflow for its detection using a fluorescent probe.
Detecting Peroxynitrite: A Comparative Analysis of Fluorescent Probes
Peroxynitrite is a potent oxidizing and nitrating agent implicated in a wide range of pathological conditions. Its high reactivity and short half-life present significant challenges for its detection. This section provides a comparative overview of fluorescent probes designed for the detection of peroxynitrite.
Quantitative Performance of Peroxynitrite Probes
The development of selective and sensitive probes for peroxynitrite is an active area of research. The table below summarizes the performance of several recently developed probes.
| Probe | Limit of Detection (LOD) | Response Time | Key Features | Reference |
| Probe 10 | 0.9 nM | < 5 seconds | Ratiometric, red-shifted emission | |
| Probe 5 | 29.8 nM | Not specified | Ratiometric, suitable for in vivo imaging | |
| Red-PN | 4.3 nM | < 5 seconds | Red-emitting, suitable for in vivo imaging | |
| Nap 1 | 130 nM | < 70 seconds | Lysosome-targeting | |
| LW-OTf | Not specified | Not specified | Differentiates superoxide and peroxynitrite | |
| HD-BPin | Not specified | Seconds (ONOO⁻) vs. Minutes (H₂O₂) | Can discriminate between H₂O₂ and ONOO⁻ |
Experimental Protocol for Peroxynitrite Detection
The following is a general protocol for detecting peroxynitrite in living cells using a fluorescent probe.
-
Probe Preparation: Dissolve the peroxynitrite-sensitive probe in a suitable solvent like DMSO to create a stock solution.
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
To induce peroxynitrite formation, cells can be treated with a peroxynitrite donor (e.g., SIN-1) or stimulated with agents known to induce oxidative and nitrosative stress (e.g., LPS and IFN-γ).
-
-
Probe Loading: Incubate the cells with the fluorescent probe at an optimized concentration and for a sufficient duration to allow for cellular uptake.
-
Washing: Gently wash the cells with a suitable buffer to remove any excess probe.
-
Imaging: Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
Visualizing Peroxynitrite Signaling and Detection
The diagrams below illustrate the formation of peroxynitrite and a generalized workflow for its detection.
This guide serves as a starting point for researchers to make informed decisions when selecting fluorescent probes for the detection of hydrogen peroxide and peroxynitrite. The provided data and protocols are intended to facilitate the design and execution of robust and reliable experiments.
References
A Comparative Guide to Peroxynitrite Detection: Cross-Validation of Fluorescent Probes with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the detection of peroxynitrite (ONOO⁻), a critical reactive nitrogen species implicated in a range of physiological and pathological processes. While the initial query focused on HKPerox-1, it is important to clarify that the HKPerox series of probes are designed for the detection of hydrogen peroxide (H₂O₂). To address the core interest in peroxynitrite detection, this guide will focus on the HKGreen series of fluorescent probes , specifically HKGreen-1 and its successors, as a primary example for comparison against other established methods.
Peroxynitrite is a short-lived and highly reactive molecule formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Its accurate detection is crucial for understanding its role in oxidative stress, signaling pathways, and various diseases. This document compares the performance of HKGreen fluorescent probes with two other widely used techniques: luminol-based chemiluminescence and the detection of 3-nitrotyrosine, a stable biomarker of peroxynitrite activity.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three peroxynitrite detection methods. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Feature | HKGreen Fluorescent Probes | Luminol-Based Chemiluminescence | 3-Nitrotyrosine Detection (ELISA/Western Blot) |
| Principle | Specific chemical reaction with peroxynitrite leading to a "turn-on" fluorescence signal.[1] | Oxidation of luminol by peroxynitrite, often in the presence of a catalyst, resulting in light emission.[2][3] | Immunodetection of tyrosine residues in proteins that have been nitrated by peroxynitrite.[4][5] |
| Detection Limit | High sensitivity, with reported detection limits in the nanomolar range (e.g., HKGreen-1 series and other probes: 4.1 nM to 59 nM). | Generally high sensitivity, though specific limits for peroxynitrite can vary. The analogue L-012 is noted for its high sensitivity for reactive oxygen species. | Sensitivity varies by format. ELISA kits report sensitivities from 0.94 ng/mL to 41 ng/mL, with some capable of detecting in the low nanomolar range (e.g., 10 nM). |
| Selectivity | High selectivity for peroxynitrite over other reactive oxygen and nitrogen species. | Can be less specific, as other oxidants can also induce luminol chemiluminescence. The signal can be enhanced in the presence of bicarbonate for peroxynitrite detection. | Highly specific for the 3-nitrotyrosine modification, which is a stable marker of peroxynitrite-mediated damage. |
| Temporal Resolution | Enables real-time imaging in living cells. | Provides real-time measurement of the chemiluminescent reaction. | Detects the cumulative result of peroxynitrite-induced damage over time; not suitable for real-time monitoring of transient peroxynitrite fluxes. |
| Spatial Resolution | High spatial resolution, allowing for subcellular imaging. | Generally low spatial resolution, typically measured from bulk samples or cell populations. | Can provide spatial information through immunohistochemistry, but cellular resolution for quantification is typically achieved through other means. |
| Ease of Use | Relatively straightforward for cellular imaging with fluorescence microscopy. | Requires a luminometer for detection; the assay itself is relatively simple. | ELISA and Western blotting are standard laboratory techniques but involve multiple steps. |
| Sample Type | Live cells, tissues. | Cell lysates, purified systems, biological fluids. | Cell lysates, tissue homogenates, plasma, serum, urine. |
Experimental Protocols
Detailed methodologies for each detection method are provided below to facilitate experimental design and cross-validation.
HKGreen Fluorescent Probe Protocol for Live Cell Imaging
This protocol is a general guideline for using HKGreen-type probes for detecting intracellular peroxynitrite.
-
Probe Preparation : Prepare a stock solution of the HKGreen probe (e.g., 1-10 mM) in anhydrous DMSO.
-
Cell Culture : Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading :
-
Dilute the HKGreen probe stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Peroxynitrite Induction (Optional) : To induce peroxynitrite formation, cells can be treated with inducers such as SIN-1 or a combination of a nitric oxide donor and a superoxide generator.
-
Imaging :
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh medium or buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific HKGreen probe (e.g., for HKGreen-4I, Ex/Em = 520/543 nm).
-
Luminol-Based Chemiluminescence Assay for Peroxynitrite
This protocol outlines a general procedure for measuring peroxynitrite using luminol.
-
Reagent Preparation :
-
Prepare a stock solution of luminol in DMSO.
-
Prepare a working solution of luminol in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of a catalyst if required (e.g., horseradish peroxidase).
-
-
Sample Preparation : Prepare cell lysates or other biological samples in a compatible buffer.
-
Chemiluminescence Measurement :
-
In a luminometer tube or a white-walled microplate, add the sample.
-
Inject the luminol working solution.
-
If using a peroxynitrite donor, add it to the sample to initiate the reaction.
-
Immediately measure the chemiluminescence signal using a luminometer. The signal is often transient.
-
-
Data Analysis : Quantify the light emission over time. The integrated signal or the peak intensity can be used to determine the relative amount of peroxynitrite.
3-Nitrotyrosine Detection by ELISA
This is a summary of a typical competitive ELISA protocol for quantifying 3-nitrotyrosine.
-
Plate Preparation : The microplate wells are pre-coated with a 3-nitrotyrosine conjugate.
-
Standard and Sample Addition :
-
Prepare a standard curve using the provided 3-nitrotyrosine standards.
-
Add standards and samples to the wells of the microplate.
-
-
Antibody Incubation : Add a specific primary antibody against 3-nitrotyrosine to each well. During this incubation, the free 3-nitrotyrosine in the sample competes with the coated 3-nitrotyrosine for antibody binding.
-
Secondary Antibody and Detection :
-
Wash the plate to remove unbound antibody and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a TMB substrate solution. The HRP enzyme catalyzes a color change.
-
-
Measurement and Analysis :
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration of 3-nitrotyrosine in the samples is inversely proportional to the signal and is calculated based on the standard curve.
-
3-Nitrotyrosine Detection by Western Blot
This protocol provides a general workflow for detecting nitrated proteins.
-
Sample Preparation and Electrophoresis :
-
Prepare protein lysates from cells or tissues.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for 3-nitrotyrosine.
-
Secondary Antibody Incubation :
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection :
-
Wash the membrane thoroughly.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Mandatory Visualization
HKGreen Probe Signaling Pathway
Caption: Mechanism of HKGreen-1 activation by peroxynitrite.
Experimental Workflow Comparison
Caption: Comparative workflows for peroxynitrite detection methods.
References
- 1. A highly selective fluorescent probe for the detection and imaging of peroxynitrite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxynitrite-induced luminol chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitrotyrosine ELISA Kit - Extracellular (ab315264) | Abcam [abcam.com]
- 5. 3-NT(3-Nitrotyrosine) ELISA Kit - Elabscience® [elabscience.com]
Safety Operating Guide
Proper Disposal of HKPerox-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of HKPerox-1 and associated waste materials in a laboratory setting.
This document provides procedural guidance for the proper disposal of this compound, a fluorescent probe used for the detection of hydrogen peroxide (H₂O₂). The primary consideration for the disposal of waste generated from experiments involving this compound is the final concentration of hydrogen peroxide in the solution. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile, neoprene, or butyl rubber), and a lab coat. For high concentrations of hydrogen peroxide, additional protection such as a face shield and chemical-resistant apron may be necessary.[1][2][3]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.[1][2]
-
Incompatible Materials: Avoid contact with combustible materials, organic solvents, strong bases, and finely powdered metals.
Disposal Procedures for this compound Waste Solutions
The correct disposal method for waste solutions containing this compound is dictated by the concentration of hydrogen peroxide.
Step 1: Determine the Final Hydrogen Peroxide Concentration
Before proceeding with disposal, you must determine the final concentration of hydrogen peroxide in your waste solution.
Step 2: Follow the Appropriate Disposal Protocol
Based on the concentration, follow one of the two protocols outlined below.
Protocol 1: Disposal of Low-Concentration Hydrogen Peroxide Waste (≤3%)
For waste solutions where the final concentration of hydrogen peroxide is 3% or less, and if permitted by local regulations, the solution can be disposed of down the drain with copious amounts of water.
Experimental Protocol:
-
Verification: Confirm that the final hydrogen peroxide concentration in the waste solution does not exceed 3%.
-
Dilution: Turn on the cold water tap to a strong, steady flow.
-
Disposal: Slowly pour the waste solution down the drain.
-
Flushing: Continue to run cold water for several minutes to ensure the solution is thoroughly flushed through the drainage system.
-
Log Entry: Record the disposal event in your laboratory's chemical waste log.
Protocol 2: Disposal of High-Concentration Hydrogen Peroxide Waste (>3%)
Waste solutions containing hydrogen peroxide at concentrations greater than 3% are generally considered hazardous waste and must be disposed of accordingly. Concentrations above 8% are definitively classified as hazardous.
Experimental Protocol:
-
Segregation: Do not mix high-concentration hydrogen peroxide waste with other chemical waste unless explicitly instructed to do so by your EHS department.
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE). Do not use glass containers for storing solutions greater than 10% hydrogen peroxide.
-
Ensure the container is vented to prevent pressure buildup from oxygen gas, a decomposition product of hydrogen peroxide.
-
The label should clearly state "Hazardous Waste," "Hydrogen Peroxide," and list the approximate concentration and any other chemical constituents (e.g., this compound).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.
-
Do not store on wooden shelves.
-
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department by completing a chemical waste collection request.
Quantitative Data Summary
| Parameter | Specification | Reference |
| Low H₂O₂ Concentration | ≤ 3% | |
| High H₂O₂ Concentration | > 3% (Hazardous) | |
| Hazardous Classification | Typically > 8% H₂O₂ | |
| **Recommended Storage (H₂O₂) ** | 2 – 8 °C in a flammable-proof refrigerator |
This compound and Hydrogen Peroxide Properties
| Chemical | Property | Value/Information | Reference |
| This compound | Use | Fluorescent probe for H₂O₂ detection | |
| Stock Solution Solvent | Dimethylformamide (DMF) | ||
| Hydrogen Peroxide | Decomposition Products | Water (H₂O) and Oxygen (O₂) | |
| Decomposition Catalysts | Light, heat, metal ions (e.g., iron, copper) | ||
| Stability | More stable at pH < 5 |
Disposal Workflow Diagram
References
Personal protective equipment for handling HKPerox-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of HKPerox-1, a highly sensitive fluorescent probe for the detection of hydrogen peroxide (H₂O₂) in living cells. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must provide a complete seal around the eyes to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling small quantities. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing from spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for the stability and efficacy of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is typically shipped at room temperature for short durations.
-
For long-term storage, the solid compound and stock solutions should be stored under the conditions outlined in the table below.[1]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | 1 month | Protect from light. |
| -80°C | 6 months | Protect from light. | |
| Stock Solution | -20°C | 1 month | Protect from light; avoid repetitive freeze-thaw cycles.[1] |
| -80°C | 6 months | Protect from light; avoid repetitive freeze-thaw cycles.[1] |
Preparation of Solutions:
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 140 µL of dimethylformamide (DMF).[1]
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.[1]
Experimental Protocol: Cell Staining with this compound
This protocol outlines the steps for staining both suspension and adherent cells with this compound.
For Suspension Cells:
-
Centrifuge cells and resuspend them in a suitable buffer or medium.
-
Add the this compound working solution to the cell suspension and incubate at room temperature for 5-30 minutes.
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS, with each wash lasting 5 minutes.
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis.
-
Observe the cells using fluorescence microscopy or flow cytometry. This compound has a maximum excitation at 520 nm and a maximum emission at 543 nm.
For Adherent Cells:
-
Culture adherent cells on sterile coverslips.
-
Remove the coverslip from the culture medium and aspirate any excess medium.
-
Add the this compound working solution to cover the cells and incubate at room temperature for 5-30 minutes.
-
Wash the cells twice with the medium, with each wash lasting 5 minutes.
-
Observe the cells using fluorescence microscopy.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: Place all contaminated materials, including PPE, into a sealed container for hazardous waste disposal.
Waste Disposal:
-
Unused Solid Compound and Stock Solutions: These should be treated as hazardous chemical waste and disposed of through your institution's hazardous waste management program.
-
Dilute Working Solutions: Depending on local regulations, dilute aqueous solutions of fluorescent dyes may be permissible for drain disposal with copious amounts of water. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard operating procedure for this compound from receipt to disposal.
Caption: Logical workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
